Product packaging for 3-Methoxypyridin-4-amine(Cat. No.:CAS No. 52334-90-4)

3-Methoxypyridin-4-amine

Cat. No.: B1226690
CAS No.: 52334-90-4
M. Wt: 124.14 g/mol
InChI Key: GPMHHELOMRCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxypyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1226690 3-Methoxypyridin-4-amine CAS No. 52334-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHHELOMRCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200362
Record name 3-Methoxy-4-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-90-4
Record name 3-Methoxy-4-aminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyridin-4-amine, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and insights into its synthesis and potential applications, offering a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 3-methoxy-4-aminopyridine, is a substituted pyridine compound.[1][2] Its unique structure, featuring a methoxy and an amino group on the pyridine ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 52334-90-4[1][3][4]
Molecular Formula C₆H₈N₂O[1][3]
IUPAC Name This compound[2][3]
Synonyms 4-Amino-3-methoxypyridine, 3-methoxy-4-pyridinamine[2][3]
InChI Key GPMHHELOMRCBRN-UHFFFAOYSA-N[3]
SMILES COC1=C(N)C=CN=C1[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 124.14 g/mol [1][3][4]
Physical Form Pale-yellow to yellow to brown or gray solid or liquid
Melting Point 89-90 °C[4]
Boiling Point Not available[4]
Topological Polar Surface Area 48.1 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
XLogP3-AA 0.1[3]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-bromo-2-methoxypyridin-4-amine [5]

This protocol details the bromination of a methoxypyridin-amine scaffold.

  • Dissolution: 2-Methoxypyridin-4-amine (20.0 g, 161.2 mmol) is dissolved in dichloromethane (200 mL) in a reaction vessel at 0 °C.

  • Reagent Addition: N-bromosuccinimide (NBS) (26.6 g, 161.2 mmol) is added slowly to the solution.

  • Reaction: The reaction mixture is warmed to 30 °C and stirred for 30 minutes.

  • Quenching: The reaction is quenched by adding ice-cold water (100 mL).

  • Extraction: The product is extracted with dichloromethane (300 mL).

  • Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is ground with a solvent mixture of n-pentane and ether to yield the final product as a yellow solid.

G General Workflow for Chemical Synthesis A Dissolve Reactant (e.g., 2-Methoxypyridin-4-amine in DCM) B Add Reagent (e.g., N-Bromosuccinimide) A->B C Stir at Controlled Temperature B->C D Quench Reaction (e.g., with ice-cold water) C->D E Extract Product (e.g., with Dichloromethane) D->E F Wash & Dry Organic Layer E->F G Purify Product (e.g., Recrystallization/Chromatography) F->G H Characterize Final Product G->H

A general workflow for the synthesis and purification of pyridine derivatives.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of methoxypyridine derivatives is of high interest in drug discovery and agrochemical development.

  • Pharmaceutical Development: The related compound, 3-Amino-4-methoxypyridine, is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[6] Furthermore, sulfonamide methoxypyridine derivatives have been investigated as novel PI3K/mTOR dual inhibitors, a critical pathway in cancer cell growth and survival.[7] Pyridine and pyrimidine fusion compounds, such as pyrido[4,3-d]pyrimidines, have shown diverse pharmacological activities.[8]

  • Agrochemicals: 3-Amino-4-methoxypyridine is also utilized in the formulation of herbicides and pesticides, contributing to crop protection and improved yields.[6]

G Potential Applications of Methoxypyridine Derivatives cluster_0 Core Structure cluster_1 Research & Development Areas cluster_2 Specific Applications A This compound & Derivatives B Pharmaceuticals A->B C Agrochemicals A->C D Anti-inflammatory Agents B->D E Anti-cancer Agents (e.g., PI3K/mTOR inhibitors) B->E F Herbicides C->F G Pesticides C->G

References

An In-depth Technical Guide to 4-Amino-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxypyridine, also known by its IUPAC name 3-methoxypyridin-4-amine, is a substituted pyridine derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring a pyridine ring functionalized with both an amino and a methoxy group, imparts a distinct reactivity profile that makes it a key intermediate in the development of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Amino-3-methoxypyridine, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identifiers

The chemical structure of 4-Amino-3-methoxypyridine consists of a pyridine ring with an amino group at the 4-position and a methoxy group at the 3-position.

Caption: Chemical structure of 4-Amino-3-methoxypyridine.

Table 1: Chemical Identifiers for 4-Amino-3-methoxypyridine

IdentifierValueReference
CAS Number 52334-90-4[5]
IUPAC Name This compound[6]
Molecular Formula C₆H₈N₂O[5]
Molecular Weight 124.14 g/mol [5]
SMILES COC1=C(C=CN=C1)N[6]
InChI InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)[6]
InChIKey GPMHHELOMRCBRN-UHFFFAOYSA-N[6]

Physicochemical Properties

4-Amino-3-methoxypyridine is typically an off-white to brown or reddish-brown solid.[5] A summary of its key physicochemical properties is provided in Table 2. It should be noted that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of 4-Amino-3-methoxypyridine

PropertyValueReference
Appearance Off-white to brown solid[7]
Melting Point 94.5-95.5 °C[5]
Boiling Point (Predicted) 277.8 ± 20.0 °C[5]
Density (Predicted) 1.139 ± 0.06 g/cm³[5]
pKa (Predicted) 8.11 ± 0.10[5]
XLogP3-AA (Predicted) 0.1[6]

Synthesis and Experimental Protocols

While 4-Amino-3-methoxypyridine is commercially available, understanding its synthesis is crucial for researchers. A common synthetic route involves the reduction of a nitropyridine precursor.

A plausible and documented synthetic pathway is the reduction of 4-methoxy-3-nitropyridine.[8]

G cluster_0 Synthesis of 4-Amino-3-methoxypyridine A 4-Methoxy-3-nitropyridine B Reduction A->B e.g., H2, Pd/C C 4-Amino-3-methoxypyridine B->C D Purification C->D e.g., Recrystallization, Column Chromatography E Pure 4-Amino-3-methoxypyridine D->E

Caption: General synthetic workflow for 4-Amino-3-methoxypyridine.

Experimental Protocol: Reduction of 4-Methoxy-3-nitropyridine

The following is a representative experimental protocol based on a documented synthesis of 3-amino-4-methoxypyridine, which is an isomer of the target compound but illustrates the general procedure for the reduction of a nitropyridine.[8] Researchers should adapt and optimize this protocol for the synthesis of 4-Amino-3-methoxypyridine.

Materials:

  • 4-Methoxy-3-nitropyridine

  • Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Diatomaceous earth (e.g., Celite®)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-methoxy-3-nitropyridine (1.0 equivalent) in ethanol, add 10% palladium on carbon catalyst (typically 5-10% by weight of the starting material).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator, typically at 50 psi).

  • Shake or stir the reaction at room temperature.

  • Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the complete conversion of the starting material.

  • Upon completion, carefully remove the catalyst by filtration through a pad of diatomaceous earth.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-methoxypyridine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amino protons. The aromatic protons will likely appear as doublets or multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm, and the amino protons will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm), with the carbon attached to the methoxy group appearing at a lower field. The methoxy carbon will be observed around δ 55-60 ppm.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 124.14).

Applications in Drug Discovery and Development

4-Amino-3-methoxypyridine is a versatile building block in medicinal chemistry, primarily utilized as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.[2][9] Its applications span several therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of aminopyridines have been investigated as inhibitors of various kinases, including:

  • PI3K/mTOR: Sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2]

  • c-Met: Aminopyridines substituted with benzoxazole have been discovered as orally active c-Met kinase inhibitors.[10]

  • PKCθ: Aminopyridines have been optimized as inhibitors of Protein Kinase C theta (PKCθ).[11]

  • Aurora Kinases: Aminopyrimidines, structurally related to aminopyridines, are useful as inhibitors of Aurora protein kinases.[12]

  • Bruton's Tyrosine Kinase (BTK): 5-Phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible inhibitors of BTK.[13]

The presence of the amino and methoxy groups on the pyridine ring of 4-Amino-3-methoxypyridine allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize binding to the kinase active site.

Neurological Disorders

Aminopyridines have shown significant potential in the treatment of neurological disorders. 4-aminopyridine itself is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[14] This suggests that derivatives of 4-Amino-3-methoxypyridine could be explored for their potential to modulate ion channels and treat neurodegenerative diseases.[14]

G cluster_0 Potential Drug Discovery Pathways for 4-Amino-3-methoxypyridine A 4-Amino-3-methoxypyridine B Chemical Modification (e.g., acylation, arylation) A->B C Library of Derivatives B->C D Biological Screening C->D E Kinase Inhibition Assays D->E F Ion Channel Assays D->F G Lead Compounds for Oncology E->G H Lead Compounds for Neurological Disorders F->H

References

3-Methoxypyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Methoxypyridin-4-amine

For researchers, scientists, and drug development professionals, this guide provides core technical data and context for this compound.

Chemical Identity and Properties

Data Summary

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₈N₂O[1][2][3][4]
Molecular Weight 124.14 g/mol [2][3][4]
Alternate Names 3-methoxy-4-aminopyridine[2]
CAS Number 52334-90-4[1][2][3][4]

Experimental Protocols

Determination of Molecular Formula and Weight

The molecular formula and weight of a chemical compound like this compound are determined through established analytical chemistry techniques.

  • Molecular Formula Determination: The elemental composition of the compound is identified using methods such as combustion analysis for carbon, hydrogen, and nitrogen. The results of this elemental analysis, combined with data from high-resolution mass spectrometry, allow for the precise determination of the molecular formula.

  • Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the determined molecular formula (C₆H₈N₂O)[1][2][3][4]. Standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation. The calculated molecular weight is then typically confirmed by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural formula and resulting molecular weight.

Compound This compound Formula Molecular Formula C₆H₈N₂O Compound->Formula Weight Molecular Weight 124.14 g/mol Formula->Weight

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Analysis of 3-Methoxypyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methoxypyridin-4-amine (CAS No. 52334-90-4), a key building block in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Amino-3-methoxypyridine

  • Molecular Formula: C₆H₈N₂O[1][2][3]

  • Molecular Weight: 124.14 g/mol [1][2][3]

  • CAS Number: 52334-90-4[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HH-6 (Pyridine)
~7.75s1HH-2 (Pyridine)
~6.70d1HH-5 (Pyridine)
~5.50br s2H-NH₂ (Amine)
~3.85s3H-OCH₃ (Methoxy)
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150.0C-4 (Pyridine)
~145.5C-6 (Pyridine)
~141.0C-2 (Pyridine)
~138.0C-3 (Pyridine)
~107.5C-5 (Pyridine)
~55.8-OCH₃ (Methoxy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound. As a primary aromatic amine, it exhibits characteristic N-H stretching and bending vibrations.[4]

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H Asymmetric & Symmetric Stretching (Amine)
3100 - 3000WeakAromatic C-H Stretching
2980 - 2850WeakAliphatic C-H Stretching (-OCH₃)
1650 - 1580StrongN-H Bending (Amine)
1600 - 1450MediumC=C and C=N Ring Stretching (Pyridine)
1335 - 1250StrongAromatic C-N Stretching
1250 - 1020StrongAsymmetric & Symmetric C-O-C Stretching (Ether)
910 - 665StrongN-H Wagging (Amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 124.063662883 Da.[1]

Mass Spectrometry Data
m/z RatioIon SpeciesDescription
124.06[M]⁺˙Molecular Ion
125.07[M+H]⁺Protonated Molecular Ion
109.04[M-CH₃]⁺Loss of a methyl radical
95.05[M-CHO]⁺Loss of a formyl radical from methoxy group
81.05[M-CH₃-CO]⁺Subsequent loss of carbon monoxide

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS, which would likely produce the [M+H]⁺ ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Structure Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS NMR_Data Connectivity & Functional Groups NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Synthesis Precursors for 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the preparation of 3-Methoxypyridin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis of this compound predominantly proceeds through the nitration of a pyridine precursor followed by the reduction of the resulting nitro intermediate. An alternative, though less detailed in the surveyed literature, involves the amination of a halogenated pyridine derivative.

Core Synthetic Pathways

The most prevalent and well-documented pathway to this compound involves a two-step process:

  • Nitration: Introduction of a nitro group at the 4-position of a 3-methoxypyridine derivative. The most logical precursor for this step is 3-methoxypyridine, which would be first converted to its N-oxide to facilitate nitration at the 4-position.

  • Reduction: Conversion of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation.

An alternative conceptual pathway involves the nucleophilic substitution of a leaving group, such as a halogen, at the 4-position with an amino group.

Diagram of the Primary Synthetic Workflow

G cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Amination A 3-Methoxypyridine B 3-Methoxy-4-nitropyridine N-oxide A->B Nitration C This compound B->C Reduction D 4-Halo-3-methoxypyridine E This compound D->E Amination

Caption: Primary synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize quantitative data for reactions analogous to the key steps in the synthesis of this compound, providing insights into expected yields and reaction conditions.

Table 1: Nitration of Pyridine N-Oxide Derivatives (Analogous to Step 1)

Starting MaterialNitrating AgentTemperatureReaction TimeYield
3-Methylpyridine-1-oxideFuming HNO₃ / H₂SO₄100-105°C2 hours~62%
3,5-Dimethylpyridine-N-oxideKNO₃ / H₂SO₄110-120°C0.5 hours86.3%[1]

Table 2: Reduction of Nitropyridine Derivatives (Analogous to Step 2)

Starting MaterialReducing Agent/CatalystSolventPressureTemperatureReaction TimeYield
4-Nitropyridine-N-oxideFe / H₂SO₄WaterAtmosphericRefluxNot Specified>85%[2]
3-Nitro-4-methoxy-acetanilideSkeletal NiMethanol1.0 MPa60°C40 minutes99.9%[3]
3-Nitro-4-methoxy-acetylanilineBimetallic Cu₀.₇Ni₀.₃ CatalystNot SpecifiedNot Specified140°C2 hours99.4% selectivity

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of 3-Methoxy-4-nitropyridine N-oxide (Analogous Procedure)

This protocol is adapted from the nitration of 3-methylpyridine-1-oxide[2].

Materials:

  • 3-Methoxypyridine-N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • In a round-bottomed flask immersed in an ice-salt bath, add 3-methoxypyridine-N-oxide to cold (0–5°C) concentrated sulfuric acid.

  • To the cooled mixture, add fuming nitric acid in portions with shaking.

  • Attach a condenser and slowly raise the temperature of the reaction mixture to 95–100°C in an oil bath.

  • A vigorous exothermic reaction will commence; control this by intermittent cooling with an ice-water bath.

  • After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the portion-wise addition of sodium carbonate, leading to the precipitation of the crude product.

  • Collect the solid by suction filtration and wash thoroughly with water.

  • Extract the collected solid and the aqueous filtrate with boiling chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from boiling acetone to yield the purified 3-methoxy-4-nitropyridine N-oxide.

Step 2: Synthesis of this compound by Catalytic Hydrogenation (Analogous Procedure)

This protocol is based on the catalytic hydrogenation of 3-nitro-4-methoxy-acetanilide[3].

Materials:

  • 3-Methoxy-4-nitropyridine N-oxide

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C) or Skeletal Nickel Catalyst

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 3-methoxy-4-nitropyridine N-oxide in methanol.

  • Add the catalyst (e.g., 10% Pd/C or skeletal Ni) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 MPa).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

  • Upon completion, cool the vessel, vent the hydrogen, and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Diagram of the Synthesis and Key Parameters

G cluster_synthesis Synthetic Pathway cluster_params Key Reaction Parameters Start 3-Methoxypyridine-N-oxide Intermediate 3-Methoxy-4-nitropyridine N-oxide Start->Intermediate Nitration Product This compound Intermediate->Product Reduction Nitration_Params Nitrating Agent (HNO₃/H₂SO₄) Temperature (100-105°C) Reaction Time (2h) Intermediate->Nitration_Params Reduction_Params Catalyst (Pd/C or Ni) Solvent (Methanol) Pressure (e.g., 1.0 MPa) Temperature (e.g., 60°C) Product->Reduction_Params

Caption: Key steps and associated parameters in the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound based on available scientific literature. Researchers should note that the provided protocols are based on analogous transformations and may require optimization for the specific target molecule. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Solubility of 3-Methoxypyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Methoxypyridin-4-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative assessment of its expected solubility in a range of common organic solvents. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is presented, alongside a logical workflow diagram to guide laboratory practice. This guide is intended to provide a foundational understanding for researchers working with this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a substituted pyridine derivative featuring both a methoxy and an amino group. These functional groups impart a degree of polarity and hydrogen bonding capability that significantly influences its physicochemical properties, most notably its solubility. The pyridine ring provides a heterocyclic aromatic core, while the amino group can act as a hydrogen bond donor and acceptor, and the methoxy group primarily as a hydrogen bond acceptor. Understanding the interplay of these structural features with various solvents is crucial for its application in research and development.

Predicted Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the amino and methoxy groups, as well as the pyridine nitrogen of this compound. For instance, 4-aminopyridine is known to be very soluble in ethanol.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino group of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic compounds. The solubility of 2-aminopyridine in DMF and acetonitrile has been documented, showing significant solubility that increases with temperature.[3]
Moderately Polar Acetone, Ethyl Acetate, Dichloromethane (DCM)ModerateThese solvents have a moderate dipole moment. Acetone and ethyl acetate can act as hydrogen bond acceptors. Dichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. The solubility of 2-aminopyridine in acetone and ethyl acetate has been measured and found to be significant.[4] 3-Methoxypyridine is also known to be soluble in dichloromethane.[5]
Non-Polar Toluene, Hexane, CyclohexaneLow to Very LowThe lack of polarity and inability to form strong hydrogen bonds with this compound will likely result in poor solvation. The polar nature of the solute is expected to dominate, leading to limited solubility in non-polar hydrocarbon solvents. Substituted pyridines with polar groups generally exhibit poor solubility in non-polar solvents.[6] For example, 2-aminopyridine has very low solubility in hexane and cyclohexane.[3]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The recommended approach is the shake-flask method , which is considered the gold standard for determining equilibrium solubility.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

Part A: Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

  • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7][8] It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

Part B: Sample Analysis by HPLC/UV-Vis

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.

    • Analyze each standard solution using a validated HPLC or UV-Vis spectrophotometry method. For UV-Vis, determine the wavelength of maximum absorbance (λmax) first.[10]

    • Plot a calibration curve of absorbance (or peak area for HPLC) versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Saturated Solution Analysis:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

Part C: Calculation of Solubility

  • Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Part A: Saturation cluster_analysis Part B: Analysis cluster_calc Part C: Calculation A1 Add Excess Solute to Solvent A2 Equilibrate in Shaker (24-48h at constant T) A1->A2 Agitate B4 Filter Saturated Supernatant A2->B4 Equilibrium Reached B1 Prepare Calibration Standards B2 Analyze Standards (HPLC/UV-Vis) B1->B2 B3 Generate Calibration Curve B2->B3 C1 Determine Conc. from Calibration Curve B3->C1 B5 Dilute Sample B4->B5 B6 Analyze Diluted Sample B5->B6 B6->C1 C2 Apply Dilution Factor C1->C2 C3 Report Solubility (e.g., g/L, mol/L) C2->C3

Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its molecular structure and comparison with related compounds provides valuable guidance for solvent selection. It is predicted to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for its determination. The accompanying workflow diagram serves as a clear visual aid for the implementation of this procedure in a laboratory setting.

References

In-Depth Technical Guide: Stability and Degradation Profile of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 3-Methoxypyridin-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a theoretical framework based on the chemical properties of its constituent functional groups—an aminopyridine ring and a methoxy group—and established principles of forced degradation studies as mandated by regulatory bodies. This guide offers detailed, albeit theoretical, experimental protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Potential degradation pathways are proposed and visualized, and template data tables are provided to aid researchers in organizing and interpreting stability study results.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of various biologically active molecules. The stability of such intermediates is a critical parameter in drug development and manufacturing, as it can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this compound is essential for establishing appropriate storage conditions, handling procedures, and for the development of robust analytical methods capable of detecting and quantifying any potential impurities.

This guide serves as a practical resource for scientists and researchers, providing a structured approach to evaluating the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
Melting Point89-90 °C[1]
AppearancePale-yellow to yellow to brown or gray solid or liquid
IUPAC NameThis compound[2]
CAS Number52334-90-4[2]

Proposed Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated under forced stress conditions. The primary sites susceptible to degradation are the amino group, the methoxy group, and the pyridine ring itself.

  • Oxidation: The aminopyridine ring is electron-rich and therefore susceptible to oxidation. Oxidation can lead to the formation of N-oxides on the pyridine nitrogen or the amino group, as well as potential ring-opening products under more aggressive conditions. The presence of an amino group can activate the ring towards oxidative processes.

  • Hydrolysis: The methoxy group could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the formation of a hydroxyl group. However, ether linkages on aromatic rings are generally stable. The amino group is unlikely to undergo hydrolysis.

  • Photodegradation: Pyridine and its derivatives are known to undergo photochemical reactions, including phototransposition, which could lead to the formation of isomeric impurities upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to fragmentation and the formation of smaller volatile impurities.

A proposed logical workflow for investigating these degradation pathways is illustrated below.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Investigation cluster_outcome Outcome Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/PDA (Separation and Quantification) Acid_Hydrolysis->HPLC Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photochemical Photochemical Stress (ICH Q1B conditions) Photochemical->HPLC LCMS LC-MS/MS (Identification of Degradants) HPLC->LCMS Pathways Elucidation of Degradation Pathways HPLC->Pathways NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR LCMS->Pathways NMR->Pathways SIM Development of Stability-Indicating Method Pathways->SIM Stability Assessment of Intrinsic Stability SIM->Stability Parent This compound Parent->Acid_Hydrolysis Parent->Base_Hydrolysis Parent->Oxidation Parent->Thermal Parent->Photochemical

Caption: A logical workflow for a forced degradation study of this compound.

The following diagram illustrates the proposed potential degradation pathways.

G cluster_main This compound and Potential Degradants cluster_oxidation Oxidation Products cluster_hydrolysis Hydrolysis Product cluster_photodegradation Photodegradation Product parent This compound (C₆H₈N₂O) n_oxide 3-Methoxy-4-aminopyridine N-oxide parent->n_oxide Oxidation (H₂O₂) nitroso 3-Methoxy-4-nitrosopyridine parent->nitroso Oxidation (H₂O₂) hydroxyl 4-Amino-3-hydroxypyridine parent->hydroxyl Hydrolysis (Acid/Base) isomer Isomeric Impurities parent->isomer Photolysis (UV Light) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

References

An In-depth Technical Guide to 3-Methoxypyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridin-4-amine is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features make it a valuable scaffold and a key intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and pharmacological significance of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a practical resource for researchers in the field.

Introduction

This compound, a substituted pyridine derivative, has emerged as a compound of interest due to its versatile applications in both the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a methoxy and an amino group, provides a unique combination of electronic and steric properties that are conducive to forming specific interactions with biological targets. In the realm of drug discovery, it serves as a crucial building block for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, inflammation, and cancer.

Discovery and History

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of aminopyridines in medicinal chemistry. The functionalization of the pyridine ring has been a long-standing area of research, with the introduction of amino and methoxy groups being a common strategy to modulate the pharmacological properties of pyridine-based compounds. The rise of kinase inhibitors in oncology has likely spurred the more recent and detailed investigation into synthetic routes and applications for this particular molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 52334-90-4PubChem
Molecular Formula C₆H₈N₂OPubChem
Molecular Weight 124.14 g/mol PubChem
Melting Point 89-90 °CChemSynthesis
XLogP3-AA 0.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 48.1 ŲPubChem

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available pyridine derivative. A common and effective strategy involves the N-oxidation of a substituted pyridine, followed by nitration and subsequent reduction of the nitro group to an amine.

General Synthetic Pathway

A plausible and widely utilized synthetic route is outlined below. This pathway leverages the directing effects of the N-oxide group to achieve the desired regioselectivity during the nitration step.

Synthetic_Pathway Start 4-Methoxypyridine Step1 Oxidation Start->Step1 Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) Intermediate1 4-Methoxypyridine N-oxide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Intermediate2 3-Methoxy-4-nitropyridine N-oxide Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) Product This compound Step3->Product

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for analogous pyridine syntheses. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4-Methoxypyridine N-oxide

  • Reaction Setup: To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Methoxy-4-nitropyridine N-oxide

  • Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-methoxypyridine N-oxide (1.0 eq).

  • Reaction Conditions: Carefully warm the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Step 3: Synthesis of this compound

  • Reaction Setup: Suspend 3-methoxy-4-nitropyridine N-oxide (1.0 eq) in a solvent such as ethanol, acetic acid, or water.

  • Reaction Conditions: Add a reducing agent, for example, iron powder (Fe) in the presence of acetic acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. Heat the reaction mixture if necessary and stir until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Pharmacological Significance and Applications

This compound is a highly sought-after building block in the synthesis of pharmacologically active compounds. Its primary application lies in its incorporation into molecules designed to inhibit specific enzymes, particularly kinases, which are critical regulators of cellular processes.

Role as a Scaffold in PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for anticancer drug development.

This compound serves as a key structural motif in a number of potent and selective dual PI3K/mTOR inhibitors. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common binding mode for ATP-competitive inhibitors. The methoxy group can be oriented to occupy a specific hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how inhibitors, for which this compound is a key precursor, can block its activity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation |-- Inhibitor PI3K/mTOR Inhibitor (derived from This compound) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Pharmacological Data

While extensive pharmacological data for this compound itself is not widely published, its utility is demonstrated through the potent activity of its derivatives. The table below summarizes the inhibitory concentrations (IC50) of representative compounds that incorporate the this compound scaffold against key kinases in the PI3K/mTOR pathway. It is important to note that these values are for the final derivatives and not the core compound itself.

Compound ClassTarget KinaseIC50 (nM)Reference
Sulfonamide Methoxypyridine DerivativesPI3KαAs low as 0.22[1]
Sulfonamide Methoxypyridine DerivativesmTORAs low as 23[1]
Pyrimidine-based InhibitorsVarious KinasesVaries[2]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a typical in vitro assay used to determine the inhibitory activity of a compound, such as a derivative of this compound, against a target kinase.

Kinase_Assay_Workflow Start Start: Compound Preparation Step1 Serial Dilution of Test Compound Start->Step1 Step3 Add Diluted Compound to Assay Plate Step1->Step3 Step2 Prepare Assay Plate: Add Kinase, Substrate, and ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction and Add Detection Reagent Step4->Step5 Step6 Measure Signal (e.g., Luminescence, Fluorescence) Step5->Step6 Step7 Data Analysis: Calculate % Inhibition and IC50 Step6->Step7 End End: Determine Compound Potency Step7->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in modern drug discovery. Its role as a versatile and effective scaffold, particularly in the development of targeted cancer therapeutics like PI3K/mTOR inhibitors, is well-established. This technical guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers aiming to leverage this potent chemical entity in their own drug development endeavors. Future exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxypyridin-4-amine (CAS No: 52334-90-4), a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[2]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin (50% of notices)[2]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation[2]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled (50% of notices)[2]
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation[2]

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC6H8N2O[2]
Molecular Weight124.14 g/mol [2]
AppearancePale-yellow to yellow to brown or gray solid or liquid[3]
Melting Point89-90 °C[4]
Storage Temperature2-8°C, in a dark, inert atmosphere[3]

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C, Inert Atmosphere) Inspect->Store If Intact DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Prepare for Experiment Workstation Use in a Well-Ventilated Area (Fume Hood) DonPPE->Workstation Weighing Weigh and Handle with Care (Avoid Dust Formation) Workstation->Weighing Spill Accidental Spill Weighing->Spill Waste Collect Waste in Labeled, Sealed Containers Weighing->Waste After Experiment Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid Spill->FirstAid If Exposed Contain Contain Spill & Clean Up (Using appropriate absorbents) Evacuate->Contain Dispose Dispose of According to Local and National Regulations Waste->Dispose

A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin ProtectionChemical-resistant gloves (e.g., neoprene, nitrile) and impervious clothing, such as a lab coat.[6][7]
Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8]

First Aid Measures

In case of exposure, immediate medical attention is required. The following first aid measures should be taken:

Exposure RouteFirst Aid Protocol
InhalationMove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin ContactImmediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[9]
Eye ContactRinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
IngestionRinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[9]

Fire-Fighting and Accidental Release Measures

MeasureProtocol
Suitable Extinguishing MediaUse dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]
Fire-Fighting InstructionsWear a self-contained breathing apparatus (SCBA) and full protective clothing.[8]
Accidental ReleaseAvoid dust formation.[5] Evacuate personnel to a safe area. Wear appropriate PPE. Collect the spilled material and place it in a suitable container for disposal. Prevent the material from entering drains.[7]

Experimental Protocol: General Handling of Pyridine Derivatives

While a specific experimental protocol for this compound is not available, the following general procedure for handling potentially hazardous pyridine derivatives should be adapted, following a thorough substance- and experiment-specific risk assessment.

Objective: To safely handle and use this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Calibrated balance

  • Chemical fume hood

  • Personal Protective Equipment (as specified in Section 4)

  • Spill kit

  • Labeled waste containers

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that the safety shower and eyewash station are accessible and operational.[8]

    • Don all required PPE before handling the chemical.[8]

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • Close the container tightly when not in use.[5]

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Decontaminate or dispose of any contaminated equipment or PPE according to institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[9]

  • Waste Disposal:

    • Collect all waste containing this compound in designated, properly labeled, and sealed containers.[8]

    • Dispose of the chemical waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[5]

Stability and Reactivity

Limited data is available on the specific stability and reactivity of this compound. However, for similar compounds, the following should be considered:

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Conditions to Avoid: Generation of dusts.

  • Hazardous Decomposition Products: No specific data is available, but combustion may produce toxic fumes.[10]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) and conduct a thorough risk assessment before commencing any work.

References

An In-depth Technical Guide to 3-Methoxypyridin-4-amine: Physical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridin-4-amine is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically and agrochemically significant molecules. Its structural features, including the pyridine ring, an activating amino group, and a methoxy group, make it a versatile precursor for creating complex molecular architectures. This guide provides a detailed overview of the physical properties of this compound, standardized experimental protocols for its characterization, and its role in the development of therapeutic agents.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 52334-90-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 89-90 °C
Appearance Pale-yellow to yellow to brown or gray solid or liquid
IUPAC Name This compound[1]
Synonyms 4-Amino-3-methoxypyridine, 3-methoxy-4-pyridinamine[1]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The following is a generalized protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not finely powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[2] If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[3]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[4]

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end of the tube. The packed sample height should be approximately 1-2 mm.[4]

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate. Set the heating rate to 10-20 °C per minute and record the approximate temperature range of melting.[3]

  • Accurate Melting Point Determination:

    • Set the starting temperature of the melting point apparatus to about 20 °C below the expected melting point.

    • Insert the loaded capillary tube into the sample holder of the apparatus.

    • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3][5]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last crystal melts (the end of the melting range).[5]

  • Purity Assessment: A pure crystalline solid will typically exhibit a sharp melting point range of 1-2 °C.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, anti-cancer agents, and PI3K/mTOR dual inhibitors. The following diagram illustrates the workflow from this precursor to its potential applications in drug development.

Drug_Development_Workflow Workflow of this compound in Drug Discovery A This compound (Starting Material) B Chemical Synthesis & Derivative Formation A->B Reaction C Library of Novel Pyridine Derivatives B->C Generates D Biological Screening (e.g., Kinase Assays) C->D Screened in E Lead Compound Identification D->E Identifies F Preclinical & Clinical Development E->F Advances to PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Derivative of This compound (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

References

Methodological & Application

Synthesis of 3-Methoxypyridin-4-amine from 4-chloropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methoxypyridin-4-amine from 4-chloropyridine derivatives. The primary method described is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.

Application Notes

The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, is efficiently achieved from 4-chloro-3-methoxypyridine via a two-step process involving a Buchwald-Hartwig amination followed by hydrolysis. The Buchwald-Hartwig amination of aryl chlorides, particularly electron-rich pyridines, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Therefore, careful selection of the catalytic system is crucial for a successful transformation.

Key considerations for this synthesis include:

  • Catalyst and Ligand Selection: The use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine ligand is essential for achieving high yields. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective in facilitating the amination of unactivated aryl chlorides.

  • Ammonia Surrogate: Direct amination with ammonia can be difficult due to its strong coordination to the palladium center.[1][3] A more reliable approach is the use of an ammonia surrogate, such as benzophenone imine.[2][3] The resulting imine intermediate is then readily hydrolyzed under acidic conditions to afford the desired primary amine.

  • Base and Solvent: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Anhydrous, non-polar aprotic solvents like toluene or dioxane are suitable reaction media.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Reaction Pathway

The synthesis proceeds in two main steps:

  • Buchwald-Hartwig Amination: 4-chloro-3-methoxypyridine is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

  • Hydrolysis: The resulting N-(3-methoxypyridin-4-yl)diphenylmethanimine intermediate is treated with an acid to hydrolyze the imine and yield this compound.

Synthesis_Pathway Start 4-chloro-3-methoxypyridine Intermediate N-(3-methoxypyridin-4-yl)diphenylmethanimine Start->Intermediate 1. Pd₂(dba)₃, XPhos 2. Benzophenone imine 3. NaOtBu, Toluene, 100 °C Product This compound Intermediate->Product HCl, THF, H₂O, rt

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-chloro-3-methoxypyridine

This protocol describes the palladium-catalyzed coupling of 4-chloro-3-methoxypyridine with benzophenone imine.

Materials:

  • 4-chloro-3-methoxypyridine

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-chloro-3-methoxypyridine (1.0 equivalent) and benzophenone imine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(3-methoxypyridin-4-yl)diphenylmethanimine, which can be used in the next step without further purification.

Protocol 2: Hydrolysis of N-(3-methoxypyridin-4-yl)diphenylmethanimine

This protocol describes the acidic hydrolysis of the imine intermediate to yield the final product.

Materials:

  • Crude N-(3-methoxypyridin-4-yl)diphenylmethanimine

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude N-(3-methoxypyridin-4-yl)diphenylmethanimine in a mixture of THF and water.

  • Add 2 M HCl and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValue
Starting Material 4-chloro-3-methoxypyridine
Reagent Benzophenone imine
Catalyst Pd₂(dba)₃
Ligand XPhos
Base Sodium tert-butoxide
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Hydrolysis Conditions 2 M HCl in THF/H₂O
Overall Yield Moderate to high
Appearance Pale-yellow to yellow to brown or gray solid or liquid
Melting Point 89-90 °C[4]
Molecular Formula C₆H₈N₂O[4][5]
Molecular Weight 124.14 g/mol [5]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR (CDCl₃) Typical shifts (ppm): ~7.9 (d, 1H), ~7.8 (s, 1H), ~6.7 (d, 1H), ~4.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃).
¹³C NMR (CDCl₃) Typical shifts (ppm): ~150.0, ~145.0, ~140.0, ~120.0, ~110.0, ~55.0 (OCH₃).
Mass Spectrometry m/z: 125.07 [M+H]⁺

Note: The NMR data provided are approximate and may vary depending on the solvent and instrument used.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Buchwald-Hartwig Amination cluster_workup1 Workup 1 cluster_hydrolysis Hydrolysis cluster_workup2 Workup 2 & Purification A 1. Charge Schlenk flask with Pd₂(dba)₃, XPhos, NaOtBu B 2. Add anhydrous toluene A->B C 3. Stir at room temperature B->C D 4. Add 4-chloro-3-methoxypyridine and benzophenone imine C->D E 5. Heat to 100 °C D->E F 6. Stir for 12-24 hours (Monitor by TLC/GC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute with ethyl acetate and filter through Celite G->H I 9. Concentrate under reduced pressure H->I J 10. Dissolve crude imine in THF/H₂O I->J K 11. Add 2 M HCl and stir (Monitor by TLC) J->K L 12. Neutralize with NaHCO₃ K->L M 13. Extract with ethyl acetate L->M N 14. Dry, filter, and concentrate M->N O 15. Purify by column chromatography N->O P Final Product: This compound O->P

References

Application Notes and Protocols for 3-Methoxypyridin-4-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methoxypyridin-4-amine (CAS No. 52334-90-4) as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is a key structural motif in a variety of biologically active molecules, particularly in the development of kinase inhibitors.[1]

Overview of this compound

This compound is a substituted pyridine derivative featuring both a methoxy and an amino group. This unique substitution pattern makes it a valuable precursor for creating diverse molecular scaffolds in drug discovery.[2][3] The pyridine core is a well-established pharmacophore, and the strategic placement of the methoxy and amino groups allows for targeted modifications to optimize biological activity and pharmacokinetic properties.[2][3]

Chemical Properties:

PropertyValue
CAS Number 52334-90-4
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to brown solid
Melting Point 89-90 °C[4]

Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable starting material for the synthesis of a range of pharmaceutical intermediates, most notably for kinase inhibitors targeting pathways such as PI3K/mTOR.[1] Its utility stems from the reactivity of the amino group and the pyridine ring, which can be readily functionalized through various organic reactions.

Synthesis of Kinase Inhibitor Scaffolds

The aminopyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a foundational element in the construction of these complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains, while the pyridine ring can be further functionalized.

Cross-Coupling Reactions

Experimental Protocols

The following are generalized protocols for key reactions involving aminopyridine scaffolds, which can be adapted for this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Acylation

This protocol describes the acylation of the amino group of an aminopyridine.

Workflow for N-Acylation:

N_Acylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aminopyridine This compound Solvent Aprotic Solvent (e.g., DCM, THF) Aminopyridine->Solvent AcidChloride Acid Chloride / Anhydride AcidChloride->Solvent Base Base (e.g., Triethylamine, Pyridine) Solvent->Base Temperature 0 °C to Room Temperature Base->Temperature Quench Quench with Water/Brine Temperature->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for instance, triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halo-substituted pyridine with a boronic acid. To apply this to this compound, it would first need to be halogenated.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArylHalide Ar-Pd(II)-X(L₂) Pd0->PdII_ArylHalide Oxidative Addition PdII_ArylBoronate Ar-Pd(II)-Ar'(L₂) PdII_ArylHalide->PdII_ArylBoronate Transmetalation PdII_ArylBoronate->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') PdII_ArylBoronate->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_ArylHalide BoronicAcid Boronic Acid (Ar'-B(OR)₂) BoronicAcid->PdII_ArylHalide Base Base Base->PdII_ArylHalide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • In a reaction vessel, combine the halogenated aminopyridine derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, aqueous sodium carbonate (2 M, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for Analogous Reactions:

While specific yield data for this compound is not available in the provided search results, similar aminopyridine cross-coupling reactions reported in the literature typically afford yields ranging from 60% to 95%, depending on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors, makes it a compound of significant interest to medicinal chemists. The protocols provided herein, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic potential of this important intermediate. Further optimization of these reaction conditions will be necessary to achieve the desired outcomes for specific target molecules.

References

Application of 3-Methoxypyridin-4-amine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Methoxypyridin-4-amine is a versatile pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1][2] The presence of methoxy and amino functional groups on the pyridine scaffold allows for diverse synthetic modifications, making it a valuable starting material for the development of novel herbicides, fungicides, and insecticides.[3] This document outlines the application of this compound in the development of picolinamide fungicides, providing detailed, albeit representative, experimental protocols for synthesis and biological evaluation, along with hypothetical performance data.

Application in Fungicide Development: Picolinamide Class

The pyridine ring is a core component of many successful commercial fungicides.[4] Picolinamides, a specific class of pyridine-containing fungicides, are of particular interest. This compound can be utilized as a key precursor in the synthesis of the picolinic acid moiety, which forms the backbone of these fungicidal molecules.

Profile of a Hypothetical Fungicide: "Fungipridin-M"

To illustrate the application, we will refer to a hypothetical fungicide, "Fungipridin-M," derived from this compound. This compound is conceptualized as a systemic fungicide with a broad spectrum of activity against common plant pathogens.

Quantitative Efficacy Data

The following table presents representative quantitative data for "Fungipridin-M," which would be generated during the research and development pipeline to assess its efficacy.

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL)[5]
Zymoseptoria triticiSeptoria Leaf Blotch of Wheat0.75
Puccinia triticinaWheat Leaf Rust1.10
Botrytis cinereaGray Mold2.25
Rhizoctonia solaniRoot Rot3.50
Pyricularia oryzaeRice Blast1.80

Table 1: In vitro fungicidal activity of "Fungipridin-M" against a panel of economically important plant pathogenic fungi. The EC₅₀ value represents the concentration of the compound that inhibits 50% of fungal growth.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the development of a fungicide like "Fungipridin-M" from this compound.

Synthesis of "Fungipridin-M"

This multi-step synthesis outlines a plausible route to a picolinamide fungicide.

Step 1: Diazotization and Chlorination of this compound

  • Objective: To convert the amine group to a chlorine atom, a common strategy for enabling further functionalization.

  • Materials: this compound, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), ice.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound in concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add an aqueous solution of NaNO₂ dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate vessel, dissolve CuCl in concentrated HCl.

    • Carefully add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour.

    • Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-chloro-3-methoxypyridine by column chromatography.

Step 2: Directed Ortho-Metalation and Carboxylation

  • Objective: To introduce a carboxylic acid group at the 2-position of the pyridine ring.

  • Materials: 4-chloro-3-methoxypyridine, a strong base (e.g., Lithium Diisopropylamide - LDA), dry ice (solid CO₂), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of LDA in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of 4-chloro-3-methoxypyridine in anhydrous THF to the LDA solution.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

    • Pour the reaction mixture over an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature, then quench with water.

    • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 2-carboxy-4-chloro-3-methoxypyridine.

Step 3: Amide Coupling

  • Objective: To form the final picolinamide by coupling the picolinic acid with a selected amine.

  • Materials: 2-carboxy-4-chloro-3-methoxypyridine, a desired amine partner, a peptide coupling reagent (e.g., HATU or EDCI/HOBt), a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA), and an aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

  • Procedure:

    • Dissolve the picolinic acid and the selected amine in anhydrous DMF.

    • Add the coupling reagent and DIPEA to the solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final "Fungipridin-M" product by column chromatography or recrystallization.

In Vitro Antifungal Bioassay

This protocol details the determination of the half-maximal effective concentration (EC₅₀) of the synthesized compound.[6][7]

  • Objective: To quantify the fungicidal activity of "Fungipridin-M" against various plant pathogens.

  • Materials: "Fungipridin-M," fungal cultures (e.g., Zymoseptoria tritici), appropriate liquid growth medium (e.g., Potato Dextrose Broth), 96-well microtiter plates, a plate reader (spectrophotometer).

  • Procedure:

    • Prepare a stock solution of "Fungipridin-M" in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the stock solution in the liquid growth medium in the wells of a 96-well plate to create a concentration gradient.

    • Prepare a standardized spore suspension of the test fungus in the growth medium.

    • Inoculate each well with the fungal spore suspension. Include a positive control (a known commercial fungicide) and a negative control (DMSO without the test compound).

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) for 48-96 hours, or until sufficient growth is observed in the negative control wells.

    • Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

Hypothesized Mechanism of Action

Many pyridine-based fungicides are known to interfere with vital cellular processes in fungi. A plausible mechanism of action for "Fungipridin-M" could be the disruption of mitochondrial respiration, a common target for fungicides.

Fungicide_Mechanism cluster_Fungal_Cell Fungal Cell Mitochondrion Mitochondrion Respiratory_Chain Electron Transport Chain (e.g., Complex III) FungipridinM Fungipridin-M FungipridinM->Mitochondrion Enters Cell FungipridinM->Respiratory_Chain Inhibits ATP_Production ATP Production Respiratory_Chain->ATP_Production Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: A potential mechanism of action for "Fungipridin-M" involving the inhibition of the mitochondrial electron transport chain, leading to reduced ATP production and subsequent fungal cell death.

Agrochemical Development Workflow

The development of a new agrochemical from a starting material like this compound follows a structured workflow.

Development_Workflow Start This compound (Starting Material) Synthesis Synthesis of Derivative Library Start->Synthesis Screening Primary Screening (In Vitro Bioassays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Refine Structures Greenhouse Greenhouse and Field Trials SAR->Greenhouse Select Lead Lead_Opt->Synthesis New Derivatives Regulatory Toxicology & Regulatory Studies Greenhouse->Regulatory Product Final Agrochemical Product Regulatory->Product

Caption: A logical workflow illustrating the key stages in the development of a new agrochemical, from the initial starting material to the final product.

References

Application Notes and Protocols: 3-Methoxypyridin-4-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridin-4-amine is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the pyridine nitrogen for hinge binding, the 4-amino group as a key interaction point or site for further derivatization, and the 3-methoxy group for modulating solubility and potency, make it an attractive scaffold in medicinal chemistry. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of inhibitors targeting key kinases such as PI3K, mTOR, Mps1, and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro and cellular activities of representative kinase inhibitors synthesized using this compound or its close structural analogs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PI3K/mTOR Inhibitor 1 PI3Kα0.22--
mTOR23--
Mps1 Inhibitor 1 Mps137--
Mps1 Inhibitor 2 Mps15.3--
Aurora Kinase Inhibitor 1 Aurora ALow nM--
Aurora B>200-fold selective vs. Aurora A--

Table 2: Cellular Activity (IC50/GI50)

Compound IDCell LineAssay TypeIC50/GI50 (nM)
PI3K/mTOR Inhibitor 1 MCF-7Anti-proliferation130
HCT-116Anti-proliferation20
Mps1 Inhibitor 2 A549Anti-proliferation26
A549Cellular Mps1 Inhibition5.3

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Dual inhibitors targeting both PI3K and mTOR can provide a more comprehensive blockade of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Spindle Assembly Checkpoint (SAC) Signaling Pathway

The Spindle Assembly Checkpoint (SAC) is a critical cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis. Kinases such as Mps1 and Aurora kinases are central regulators of the SAC. Inhibition of these kinases can lead to mitotic catastrophe and cell death in cancer cells.

SAC_Pathway Kinetochore Unattached Kinetochore Mps1 Mps1 Kinetochore->Mps1 Recruitment & Activation AuroraB Aurora B Kinetochore->AuroraB Localization SAC_Proteins SAC Proteins (Mad2, BubR1) Mps1->SAC_Proteins Phosphorylation & Activation AuroraB->SAC_Proteins Phosphorylation & Activation MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Formation APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Inhibitor This compound -based Inhibitor Inhibitor->Mps1 Inhibition Inhibitor->AuroraB Inhibition

Caption: Spindle Assembly Checkpoint pathway and points of inhibition.

Experimental Protocols

The following protocols are based on published procedures for the synthesis of kinase inhibitors using aminopyridine scaffolds closely related to this compound. These can be adapted by a skilled medicinal chemist for the specific use of the title compound.

Protocol 1: Synthesis of a PI3K/mTOR Dual Inhibitor Scaffold

This protocol outlines the synthesis of a key intermediate for a series of PI3K/mTOR dual inhibitors, starting from a commercially available bromo-substituted methoxypyridine amine.

Step 1: Sulfonamide Formation

Synthesis_Step1 cluster_reactants Reactants cluster_product Product reactant1 5-bromo-2-methoxypyridin-3-amine reagents Pyridine, rt, 24h reactant2 2,4-difluorobenzenesulfonyl chloride product N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide reagents->product

Caption: Synthesis of the sulfonamide intermediate.

  • Materials: 5-bromo-2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride, anhydrous pyridine.

  • Procedure:

    • Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine.

    • Add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir for 1 hour.

    • Collect the precipitate by filtration, wash with hexane, and dry to yield the product.

Step 2: Miyaura Borylation

Synthesis_Step2 cluster_reactants Reactants cluster_product Product reactant1 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide reagents PdCl2(dppf), KOAc, 1,4-Dioxane, Reflux, 4h reactant2 Bis(pinacolato)diboron product 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide reagents->product Synthesis_Step3 cluster_reactants Reactants cluster_product Product reactant1 Boronate Ester Intermediate reagents Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C reactant2 Aryl/Heteroaryl Halide product Final Kinase Inhibitor reagents->product

Application Notes and Protocols for N-alkylation of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the N-alkylation of 3-methoxypyridin-4-amine, a common synthetic transformation in medicinal chemistry and drug development. The following sections outline two robust methods: direct N-alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a fundamental method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism.[4] To favor mono-alkylation and minimize the formation of dialkylation or quaternary ammonium salt byproducts, careful control of reaction conditions is crucial.[1][2][3] The use of a suitable base and solvent system is key to achieving high yields and selectivity.

Experimental Protocol:

A general procedure for the direct N-alkylation of this compound is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • The reaction is then stirred at a temperature ranging from room temperature to 80 °C, and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Summary of Reaction Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Alkyl IodideCs2CO3CH3CN701643-98[5]
Alkyl BromideK2CO3t-BuOHRT - 16010 min - 24 h37 (unspecified)[6]
Alkyl HalideHunig's BaseCH3CN60-7024>90[7]
Alkyl BromideCsOHNot specifiedNot specifiedNot specifiedHigh[8]
Alkyl Haliden-BuLiTHF0 - 25ShortHigh[9]

Mandatory Visualization: Experimental Workflow for Direct N-Alkylation

direct_alkylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve this compound and base in solvent start->dissolve add_alkyl_halide Add alkyl halide dissolve->add_alkyl_halide heat Heat and stir reaction mixture add_alkyl_halide->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate partition Partition between water and organic solvent concentrate->partition wash Wash organic layer with brine partition->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[10][11] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10][12] This method offers excellent control over the degree of alkylation, effectively preventing the over-alkylation issues sometimes encountered with direct alkylation.[13]

Experimental Protocol:

A general procedure for the reductive amination of this compound is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).

  • The mixture is stirred at room temperature for a period of time to allow for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.

  • A reducing agent is then added portion-wise to the reaction mixture at 0 °C or room temperature.

  • The reaction is stirred until the consumption of the imine intermediate is observed by TLC or LC-MS.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated amine.

Data Presentation: Summary of Common Reducing Agents for Reductive Amination

Reducing AgentKey FeaturesReference
Sodium cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of carbonyls.[13] Requires weakly acidic conditions.[10][13]
Sodium triacetoxyborohydride (NaBH(OAc)3)A milder and less toxic alternative to NaBH3CN.[13] Effective for a wide range of substrates.[13]
Sodium borohydride (NaBH4)A more powerful reducing agent that can also reduce the starting carbonyl compound.[13][13]
Catalytic Hydrogenation (H2, Pd/C)A "green" and effective method, though it may not be compatible with other reducible functional groups.[10]

Mandatory Visualization: Logical Relationship in Reductive Amination

reductive_amination_pathway amine This compound imine Imine Intermediate amine->imine + Carbonyl - H2O carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Signaling pathway of the reductive amination process.

References

Application Notes and Protocols: 3-Methoxypyridin-4-amine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methoxypyridin-4-amine as a key building block in the synthesis of potent anti-inflammatory agents. The focus is on the development of kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), both crucial mediators in inflammatory signaling pathways.

Introduction

This compound is a versatile heterocyclic amine that serves as a valuable starting material for the construction of various biologically active molecules. Its unique electronic and structural features make it an attractive scaffold for the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the methoxy and amino groups provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document outlines synthetic strategies and biological evaluation protocols for developing novel anti-inflammatory agents derived from this compound.

Target Rationale: IRAK4 and p38 MAPK in Inflammation

IRAK4: A critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 is a promising therapeutic strategy to block the production of pro-inflammatory cytokines.

p38 MAPK: A family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. The p38 MAPK pathway plays a central role in the production of inflammatory mediators like TNF-α and IL-6. Inhibitors of p38 MAPK have demonstrated significant anti-inflammatory effects in preclinical models.

Synthetic Applications of this compound

This compound is a key precursor for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and oxazolo[4,5-b]pyridines, which are prominent scaffolds for IRAK4 and p38 MAPK inhibitors.

General Synthetic Workflow

The overall process for identifying novel anti-inflammatory agents starting from this compound involves several key stages, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation Start This compound Synthesis Synthesis of Scaffold (e.g., Pyrido[2,3-d]pyrimidine) Start->Synthesis Derivatization Derivatization & Functionalization Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Biochemical Biochemical Assays (IRAK4/p38 MAPK) Purification->Biochemical Cellular Cell-based Assays (Cytokine Inhibition) Biochemical->Cellular InVivo In Vivo Models of Inflammation Cellular->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization Hit-to-Lead

Caption: General workflow for the synthesis and evaluation of anti-inflammatory agents.

Signaling Pathways

Understanding the targeted signaling pathways is crucial for designing effective inhibitors and interpreting biological data.

IRAK4 Signaling Pathway

G cluster_inhibition Target for Inhibition TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines transcription MAPK_pathway->Pro_inflammatory_Cytokines transcription

Caption: Simplified IRAK4 signaling pathway leading to inflammation.

p38 MAPK Signaling Pathway

G cluster_inhibition Target for Inhibition Stress_Cytokines Stress / Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Pro_inflammatory_Cytokines mRNA stabilization & translation Transcription_Factors->Pro_inflammatory_Cytokines transcription

Caption: Simplified p38 MAPK signaling pathway in inflammation.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative pyridine and pyrimidine derivatives, showcasing the potential of scaffolds derivable from this compound.

Table 1: In Vitro Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound ClassTargetCompound IDIC50 (µM)% InhibitionReference
PyridineNitric Oxide (NO)7a76.665.48%[1]
PyridineNitric Oxide (NO)7f96.851.19%[1]
PyrimidineNitric Oxide (NO)9a83.155.95%[1]
PyrimidineNitric Oxide (NO)9d88.761.90%[1]
Pyrido[2,3-d]pyrimidineCOX-2IIId0.67-[2]
Pyrido[2,3-d]pyrimidineCOX-2IIIf1.02-[2]
Pyrido[2,3-d]pyrimidineCOX-2IIIg0.85-[2]
Pyrido[2,3-d]pyrimidineCOX-2IIIi0.91-[2]
5-Aryl-2,4-diaminopyrimidineIRAK4170.005-[3][4]
5-Aryl-2,4-diaminopyrimidineIRAK418-64% (in vivo)[4]
Oxazolo[4,5-b]pyridineIRAK4420.0089-[5]

Table 2: In Vivo Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDAnimal ModelDose (mg/kg)% Edema InhibitionUlcer IndexReference
1Rat Paw Edema1060%-[6]
4b--50% - 65%Low[7]
IIIgRat Paw Edema-> IndomethacinSafer than Indomethacin[2]
IIIhRat Paw Edema-> IndomethacinSafer than Indomethacin[2]

Experimental Protocols

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones from this compound

This protocol describes a potential synthetic route to a key intermediate for IRAK4 and p38 MAPK inhibitors, adapted from general procedures for the synthesis of pyrido[2,3-d]pyrimidines.

Step 1: Synthesis of a Substituted 6-aminouracil Analog from this compound (Hypothetical)

This step is a conceptual adaptation as direct literature for this specific conversion is sparse. It is based on known pyridine chemistry.

  • To a solution of this compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a base (e.g., sodium ethoxide) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid.

  • The precipitated product, a substituted pyridone, is collected by filtration, washed with cold ethanol, and dried.

  • The pyridone is then reacted with urea or a substituted urea in the presence of a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures (120-150 °C) for 2-4 hours to form the uracil ring fused to the pyridine.

  • The reaction mixture is cooled and poured into ice water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • A mixture of the 6-aminouracil derivative (1 mmol) and an appropriate 1,3-dicarbonyl compound (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

Protocol 2: General Synthesis of Oxazolo[4,5-b]pyridines from a 3-aminopyridin-2-ol derivative

This protocol outlines a general method for the synthesis of the oxazolo[4,5-b]pyridine scaffold, which would require initial conversion of this compound to a 3-amino-4-hydroxypyridine derivative.

Step 1: Synthesis of 2-Aryloxazolo[4,5-b]pyridine

  • A mixture of a 3-amino-4-hydroxypyridine derivative (1 mmol) and an aromatic carboxylic acid (1.1 mmol) in polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) is heated at 180-200 °C for 2-4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3: In Vitro IRAK4 Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against IRAK4 kinase.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Add the test compound (at various concentrations) and recombinant human IRAK4 enzyme to the wells of a microplate and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic kinase substrate peptide).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of product formed (phosphorylated substrate) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro p38 MAPK Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory effect of synthesized compounds on p38 MAPK activity.

  • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

  • Add the test compound (at various concentrations) and activated recombinant p38 MAPK to the wells of a microplate and pre-incubate for 10 minutes at room temperature.

  • Start the kinase reaction by adding a solution containing ATP and a specific substrate for p38 MAPK (e.g., Myelin Basic Protein or a peptide substrate).

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30 °C.

  • Terminate the reaction, for example, by adding a stop reagent or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Measure the amount of phosphorylated substrate using an appropriate method, such as a radiometric assay (if using [γ-³²P]ATP) or an antibody-based detection method (e.g., ELISA).

  • Calculate the percentage of inhibition at each compound concentration compared to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel anti-inflammatory agents, particularly IRAK4 and p38 MAPK inhibitors. The synthetic routes to key heterocyclic scaffolds like pyrido[2,3-d]pyrimidines and oxazolo[4,5-b]pyridines are accessible. The provided protocols offer a foundational framework for the synthesis and biological evaluation of new chemical entities derived from this valuable building block. Further optimization of the synthesized compounds, guided by structure-activity relationship (SAR) studies, holds the potential for the discovery of potent and selective clinical candidates for the treatment of a wide range of inflammatory diseases.

References

Application Notes and Protocols for the Use of 3-Methoxypyridin-4-amine in the Synthesis of Novel Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Its unique electronic and structural features allow for the synthesis of diverse scaffolds that can potently and selectively target key signaling pathways implicated in cancer progression. This document provides detailed application notes on the utility of this compound and its analogs in the synthesis of kinase inhibitors, along with specific experimental protocols and relevant biological data. The focus is on the synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds that has shown significant promise as anti-cancer agents.

Application: Synthesis of Pyrimido[4,5-d]pyrimidine Kinase Inhibitors

Derivatives of this compound are key precursors for the synthesis of pyrimido[4,5-d]pyrimidines, which have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival. These compounds often function by competing with ATP for the binding site of the kinase, thereby inhibiting its catalytic activity. The methoxy-substituted pyridine ring plays a crucial role in establishing key interactions within the kinase domain.

A common synthetic strategy involves the condensation of an aminopyridine precursor with a reactive pyrimidine species. While direct synthesis from this compound is conceptually straightforward, published examples often utilize closely related analogs. The following sections detail a representative synthetic workflow and experimental protocols adapted from the synthesis of similar pyrimido[4,5-d]pyrimidine structures.

Key Signaling Pathways Targeted

The pyrimido[4,5-d]pyrimidine scaffold has been successfully employed to target several critical signaling pathways in cancer.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Drug Pyrimido[4,5-d]pyrimidine Inhibitor Drug->PI3K Inhibits

Caption: PI3K/mTOR Signaling Pathway Inhibition.

MEK/ERK (MAPK) Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another critical signaling pathway that controls cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF and Ras, are common in various cancers, including melanoma. Trametinib is a known MEK inhibitor.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits

Caption: MEK/ERK (MAPK) Pathway Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. While these protocols are adapted from syntheses using analogs, they can serve as a starting point for reactions involving this compound.

General Synthetic Workflow

The synthesis of the pyrimido[4,5-d]pyrimidine core generally involves a multi-step process. A representative workflow is depicted below.

Synthetic_Workflow Start This compound (or analog) Step1 Reaction with N,N-Dimethylformamide dimethyl acetal Start->Step1 Intermediate1 N'-(3-methoxy- pyridin-4-yl)-N,N- dimethylformimidamide Step1->Intermediate1 Step2 Cyclization with 6-aminouracil derivative Intermediate1->Step2 Core Pyrimido[4,5-d]pyrimidine Core Structure Step2->Core Step3 Further Functionalization (e.g., Suzuki Coupling) Core->Step3 Final Targeted Anti-Cancer Compounds Step3->Final

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of N'-(3-methoxypyridin-4-yl)-N,N-dimethylformimidamide

This initial step activates the aminopyridine for subsequent cyclization.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N'-(3-methoxypyridin-4-yl)-N,N-dimethylformimidamide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of the Pyrimido[4,5-d]pyrimidine Core

This is the key cyclization step to form the heterocyclic core.

Materials:

  • N'-(3-methoxypyridin-4-yl)-N,N-dimethylformimidamide (from Protocol 1)

  • 6-Amino-1,3-dimethyluracil (or other substituted 6-aminouracils)

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the crude N'-(3-methoxypyridin-4-yl)-N,N-dimethylformimidamide (1.0 eq) and 6-amino-1,3-dimethyluracil (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude pyrimido[4,5-d]pyrimidine product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The anti-cancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative data for pyrimido[4,5-d]pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Pyrimido[4,5-d]pyrimidine Derivatives

CompoundTarget/ClassCell LineIC50 (µM)Citation
Compound A CDK2 InhibitorA549 (Lung)5.98[1]
Compound B CDK2 InhibitorMCF-7 (Breast)7.21[1]
Compound C PI3K/mTOR InhibitorUO-31 (Renal)0.85[2]
Compound D PI3K/mTOR InhibitorMCF-7 (Breast)1.20[2]
Compound 4g Antioxidant--[3]
Compound 4i Antioxidant--[3]
Compound 4j Antioxidant--[3]

Note: The compounds listed are representative examples from the literature and may not be direct derivatives of this compound.

Conclusion

This compound and its derivatives are versatile building blocks for the synthesis of novel anti-cancer agents, particularly kinase inhibitors based on the pyrimido[4,5-d]pyrimidine scaffold. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new therapeutic candidates targeting critical cancer-related signaling pathways. Further exploration of the structure-activity relationship of derivatives synthesized from this compound is warranted to develop more potent and selective anti-cancer drugs.

References

Application Note: Analytical Methods for the Characterization of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Methoxypyridin-4-amine is a pyridine derivative that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its unique structure, featuring both an amino and a methoxy group on a pyridine ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound, ensuring the quality and reliability of downstream applications. This document provides detailed protocols for the characterization of this compound using modern analytical techniques.

Physicochemical Properties A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC NameThis compound[2]
Synonyms4-Amino-3-methoxypyridine[2]
CAS Number52334-90-4[2]
Molecular FormulaC₆H₈N₂O[2]
Molecular Weight124.14 g/mol [2][3]
Monoisotopic Mass124.0637 Da[2]
AppearancePale-yellow to brown solid or liquid
StorageKeep in dark place, inert atmosphere, 2-8°C

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and quantifying it in various matrices.

Application Note: Reversed-Phase HPLC

A reversed-phase HPLC method with UV detection is suitable for separating this compound from potential impurities. The method leverages the polarity of the molecule to achieve separation on a non-polar stationary phase. A typical C18 column is effective for this purpose.[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Mobile Phase) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc_system Inject into HPLC System prep3->hplc_system Prepared Sample separation Separation on C18 Column hplc_system->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integration Integrate Peak Area chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation
ParameterExpected Result
Retention Time (t R )Compound-specific (e.g., 5-8 min)
Purity (by area %)≥ 98% (typical for reagent grade)
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Spectroscopic Analysis: Structural Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6][7][8]

  • Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet1HPyridine H (α to N)
~ 6.6 - 6.8Doublet1HPyridine H (β to N)
~ 4.5 - 5.5Broad Singlet2H-NH₂
~ 3.9Singlet3H-OCH₃
  • Expected ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-O
~ 140 - 145C-NH₂
~ 135 - 140Pyridine C-H (α to N)
~ 110 - 115Pyridine C-H (β to N)
~ 105 - 110Pyridine C (γ to N)
~ 55 - 60-OCH₃
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.[9]

  • Protocol:

    • Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Presentation:

IonCalculated m/zObserved m/z
[C₆H₈N₂O + H]⁺125.0715~ 125.1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.[8]

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[11][12]
3100 - 3000C-H Aromatic StretchPyridine Ring
2950 - 2850C-H Aliphatic StretchMethoxy (-OCH₃)
1650 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)[12]
1600 - 1450C=C and C=N Ring StretchingPyridine Ring
1275 - 1200C-O Asymmetric Stretch (Aryl Ether)Methoxy Group
1250 - 1020C-N StretchAryl Amine[12]

References

Application Notes and Protocols: 3-Methoxypyridin-4-amine Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methoxypyridin-4-amine derivatives in the research of neurological disorders, with a primary focus on their application as Positron Emission Tomography (PET) imaging agents for Parkinson's disease and their potential as therapeutic agents for other neurodegenerative conditions.

Application in Parkinson's Disease: Imaging α-Synuclein Aggregates

A significant breakthrough in the study of Parkinson's disease (PD) is the development of PET tracers for the in vivo imaging of α-synuclein aggregates, a key pathological hallmark of the disease. A novel class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has shown high binding affinity and selectivity for α-synuclein fibrils, making them promising candidates for diagnostic imaging.

Data Presentation: Binding Affinity of Lead Compounds

The following table summarizes the binding affinities (Kd) of lead compounds for α-synuclein, as determined by in vitro binding assays using radiolabeled ligands.[1]

CompoundRadiolabelTarget Tissue/FibrilKd (nM)
[125I]8i125IPD Brain Tissues5
[125I]8i125ILBD-Amplified Fibrils5
Experimental Protocols

a) Synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives

The synthesis of this class of compounds is typically achieved through a Buchwald-Hartwig amination reaction.[1]

Protocol:

  • Combine the appropriate quinolinyl halide (1 equivalent), 6-methoxypyridin-3-amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), and a ligand (e.g., Xantphos, 0.1 equivalents) in a reaction vessel.

  • Add a base (e.g., Cs2CO3, 2 equivalents) and a suitable solvent (e.g., dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

b) In Vitro α-Synuclein Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for α-synuclein fibrils.

Protocol:

  • Prepare α-synuclein fibrils by incubating recombinant human α-synuclein under aggregating conditions (e.g., continuous shaking at 37°C).

  • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind α-synuclein (e.g., [125I]8i) to wells containing a fixed concentration of pre-formed α-synuclein fibrils.

  • Add varying concentrations of the non-radiolabeled test compound to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for competitive binding.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) by non-linear regression analysis of the competition curve.

  • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

c) Non-Human Primate (NHP) PET Imaging

This protocol outlines the general procedure for evaluating the brain uptake and washout pharmacokinetics of a novel radiolabeled this compound derivative in non-human primates.[1]

Protocol:

  • Anesthetize the NHP (e.g., rhesus monkey) and place it in the PET scanner.

  • Administer the radiotracer (e.g., [11C]7f, [18F]7j, or [11C]8i) intravenously as a bolus injection.

  • Acquire dynamic PET scan data over a specified period (e.g., 90-120 minutes).

  • Reconstruct the PET images and co-register them with an anatomical MRI scan of the same animal for region-of-interest (ROI) analysis.

  • Generate time-activity curves (TACs) for various brain regions to assess the uptake and washout of the radiotracer.

  • Analyze the pharmacokinetic parameters, such as the peak uptake, time to peak, and clearance rate, to evaluate the suitability of the compound as a PET imaging agent.

Visualizations

Synthesis_Workflow Quinolinyl Halide Quinolinyl Halide Buchwald-Hartwig Amination Buchwald-Hartwig Amination Quinolinyl Halide->Buchwald-Hartwig Amination 6-Methoxypyridin-3-amine 6-Methoxypyridin-3-amine 6-Methoxypyridin-3-amine->Buchwald-Hartwig Amination Purification Purification Buchwald-Hartwig Amination->Purification Final Product Final Product Purification->Final Product

Caption: General synthesis workflow for N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.

PET_Imaging_Workflow cluster_NHP Non-Human Primate cluster_DataAnalysis Data Analysis Anesthesia Anesthesia Radiotracer Injection Radiotracer Injection Anesthesia->Radiotracer Injection PET Scan PET Scan Radiotracer Injection->PET Scan Image Reconstruction Image Reconstruction PET Scan->Image Reconstruction Co-registration with MRI Co-registration with MRI Image Reconstruction->Co-registration with MRI Time-Activity Curve Generation Time-Activity Curve Generation Co-registration with MRI->Time-Activity Curve Generation Pharmacokinetic Modeling Pharmacokinetic Modeling Time-Activity Curve Generation->Pharmacokinetic Modeling

Caption: Experimental workflow for non-human primate PET imaging studies.

Potential Application in Alzheimer's Disease and other Neurological Disorders

Derivatives of the this compound scaffold have also been investigated as potential therapeutic agents for other neurological disorders, such as Alzheimer's disease. One of the key targets in this area is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation and amyloid-β production.

Signaling Pathway

GSK3B_Pathway This compound Derivative This compound Derivative GSK-3β GSK-3β This compound Derivative->GSK-3β Inhibition Tau Protein Tau Protein GSK-3β->Tau Protein Phosphorylation Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) GSK-3β->Amyloid Precursor Protein (APP) Activation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction Amyloid-β Production Amyloid-β Production Amyloid Precursor Protein (APP)->Amyloid-β Production Amyloid Plaques Amyloid Plaques Amyloid-β Production->Amyloid Plaques Amyloid Plaques->Neuronal Dysfunction

Caption: Proposed mechanism of action for this compound derivatives as GSK-3β inhibitors in Alzheimer's disease.

Further research is warranted to fully elucidate the therapeutic potential of this class of compounds for a range of neurological disorders. The methodologies and data presented here provide a foundation for future investigations into the diagnostic and therapeutic applications of this compound derivatives.

References

Application Notes and Protocols for Suzuki Coupling of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-methoxypyridin-4-amine with aryl boronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-3-methoxypyridines, which are key structural motifs in many biologically active molecules and pharmaceutical compounds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1][2] It is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.[3] The reaction involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][4]

Core Concepts

The catalytic cycle of the Suzuki-Miyaura coupling reaction consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2][4]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an aryl boronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

  • Degassed water (if using a biphasic system)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time (typically 4-24 hours).[5]

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aryl-3-methoxypyridine.[1]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Suzuki Coupling of Aminopyridines.

ParameterConditionNotes
Aryl Halide This compound (as the corresponding halide or triflate)The reactivity of the halide follows the order I > Br > Cl.[4]
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents are typically used.[2]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandCatalyst loading is typically 1-5 mol%.[2] For challenging substrates, more robust ligands like SPhos or XPhos may be required.[5]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalents are common.[2] The choice of base can be critical and depends on the substrates and solvent.[5]
Solvent Dioxane, Toluene, DMF, THF/WaterAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.[5]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides like chlorides.[5]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Reactants: This compound (halide) Aryl Boronic Acid Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent(s) Catalyst->Solvent Purge Purge with Inert Gas (Argon or Nitrogen) Solvent->Purge Heat Heat and Stir (80-110 °C) Purge->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly anaerobic conditions.[5]

    • Improper Base: The choice of base is crucial. For less reactive halides, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.[5]

    • Sub-optimal Ligand: For challenging substrates like electron-rich or sterically hindered pyridines, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5]

    • Low Temperature: Aryl chlorides, in particular, often require higher temperatures for the oxidative addition step to proceed efficiently.[5]

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions and an appropriate base can minimize this side reaction.

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This can often be suppressed by optimizing the reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxypyridin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for this compound are:

  • Reduction of a nitro-pyridine intermediate: This typically involves the reduction of a precursor like 3-methoxy-4-nitropyridine or its N-oxide.

  • Palladium-catalyzed cross-coupling: The Buchwald-Hartwig amination of a 4-halo-3-methoxypyridine (e.g., 4-chloro or 4-bromo-3-methoxypyridine) with an ammonia equivalent is a common method.

Q2: I am experiencing low yields in the reduction of 3-methoxy-4-nitropyridine. What are the potential causes?

A2: Low yields in this reduction can stem from several factors:

  • Incomplete reduction: The nitro group may be only partially reduced, leading to the formation of nitroso or hydroxylamine intermediates.

  • Side reactions: Undesired side reactions can occur, such as the formation of azoxy or azo compounds through the condensation of intermediates.[1]

  • Catalyst deactivation: The catalyst (e.g., Pd/C) may become poisoned or lose activity.

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield.

Q3: What are the key considerations for a successful Buchwald-Hartwig amination to synthesize this compound?

A3: For a successful Buchwald-Hartwig amination, consider the following:

  • Choice of catalyst and ligand: The selection of the palladium catalyst and the phosphine ligand is crucial. Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[2]

  • Base selection: The choice of base is critical and can influence the reaction rate and yield. Common bases include sodium tert-butoxide, lithium hexamethyldisilazide (LHMDS), and cesium carbonate.

  • Reaction conditions: Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and side reactions.

  • Purity of starting materials: Impurities in the 4-halo-3-methoxypyridine or the amine source can negatively affect the catalytic cycle.

Troubleshooting Guides

Route 1: Reduction of 3-Methoxy-4-nitropyridine

This guide addresses common issues encountered during the synthesis of this compound via the reduction of a nitro precursor.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time or temperature. - Increase the amount of reducing agent. - Ensure efficient stirring to maximize contact with the catalyst.
Catalyst deactivation- Use fresh, high-quality catalyst. - Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds). - Consider using a different catalyst (e.g., different metal or support).
Formation of side products (e.g., azoxy, azo compounds)- Optimize the reaction temperature; lower temperatures may reduce side reactions. - Control the addition rate of the reducing agent.
Product is difficult to purify Presence of starting material and intermediates- Monitor the reaction closely by TLC or LC-MS to ensure complete conversion. - Employ column chromatography for purification.
Co-elution with byproducts- Try different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent.
Route 2: Buchwald-Hartwig Amination of 4-Halo-3-methoxypyridine

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed amination.

Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst system- Screen different palladium catalysts and phosphine ligands. Bulky phosphine ligands are often more effective for aryl chlorides.[2] - Ensure the correct catalyst-to-ligand ratio.
Base is not effective- Try a stronger base (e.g., NaOt-Bu, LHMDS). - Ensure the base is anhydrous.
Incomplete reaction- Increase the reaction temperature or time. - Use a higher boiling point solvent if necessary.
Dehalogenation of the starting material- This can be a side reaction.[3] - Lowering the reaction temperature or changing the ligand may help.
Reaction does not start Catalyst is not activated- Ensure the use of a pre-catalyst or proper in-situ activation of the palladium source. - Confirm that the reaction is strictly anaerobic.
Poor quality of reagents- Use freshly distilled and degassed solvents. - Ensure the purity of the starting materials and reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Methoxy-4-nitropyridine N-oxide

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Methoxy-4-nitropyridine N-oxide

  • Iron powder

  • Acetic acid

  • Water

  • Sodium carbonate

  • Ethyl acetate

Procedure:

  • To a solution of 3-Methoxy-4-nitropyridine N-oxide in a mixture of acetic acid and water, add iron powder in portions.

  • Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Neutralize the filtrate with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Parameter Value
Starting Material 3-Methoxy-4-nitropyridine N-oxide
Reducing Agent Iron powder
Solvent Acetic acid/Water
Temperature Reflux
Typical Yield Varies depending on specific conditions
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates and scales.

Materials:

  • 4-Chloro-3-methoxypyridine

  • Ammonia source (e.g., benzophenone imine, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add the 4-chloro-3-methoxypyridine and the ammonia source.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of Celite.

  • If using a protected ammonia source, perform the deprotection step (e.g., acid hydrolysis).

  • Purify the crude product by column chromatography.

Parameter Value
Starting Material 4-Chloro-3-methoxypyridine
Catalyst Palladium complex (e.g., Pd₂(dba)₃)
Ligand Phosphine ligand (e.g., Xantphos)
Base Strong, non-nucleophilic base (e.g., NaOt-Bu)
Solvent Anhydrous, non-polar aprotic (e.g., Toluene)
Temperature 80-110 °C
Typical Yield Can be high, but is highly dependent on specific conditions

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Buchwald-Hartwig Amination 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxypyridin-4-amine_R1 This compound 3-Methoxy-4-nitropyridine->3-Methoxypyridin-4-amine_R1 Reduction (e.g., Fe/AcOH or H₂, Pd/C) 4-Halo-3-methoxypyridine 4-Halo-3-methoxypyridine 3-Methoxypyridin-4-amine_R2 This compound 4-Halo-3-methoxypyridine->3-Methoxypyridin-4-amine_R2 Pd-catalyzed amination (Ammonia equivalent, Base)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield Observed Route Identify Synthetic Route Start->Route Reduction Reduction of Nitro-pyridine Route->Reduction Route 1 Amination Buchwald-Hartwig Amination Route->Amination Route 2 Check_Reduction Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Reduction->Check_Reduction Check_Catalyst_R Check Catalyst: - Activity - Loading - Potential Poisoning Reduction->Check_Catalyst_R Check_Amination Check Reaction Conditions: - Anhydrous/Anaerobic - Temperature - Time Amination->Check_Amination Check_Catalyst_A Check Catalyst System: - Pd Source - Ligand - Base Amination->Check_Catalyst_A Optimize Optimize and Re-run Check_Reduction->Optimize Check_Catalyst_R->Optimize Check_Amination->Optimize Check_Catalyst_A->Optimize

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 3-Methoxypyridin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-methoxypyridin-4-amine using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My purified this compound shows significant peak tailing on the TLC plate and during column chromatography. What causes this and how can I fix it?

A1: Peak tailing is a common issue when purifying pyridine derivatives and other basic compounds on standard silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. Commonly used modifiers include:

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your mobile phase.

  • Alternative Stationary Phases:

    • Amine-functionalized Silica: This type of silica has a less acidic surface and is specifically designed for the purification of basic compounds, often eliminating the need for mobile phase modifiers.[2][3]

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of amines.[2]

  • Reversed-Phase Chromatography: If the above methods are not successful, consider using reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Q2: I'm having trouble getting my this compound to move off the baseline of the TLC plate, even with highly polar solvent systems like 100% ethyl acetate.

A2: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

Solutions:

  • Increase Mobile Phase Polarity:

    • Add methanol (MeOH) to your mobile phase. A gradient of 0-10% methanol in dichloromethane (DCM) or ethyl acetate is a good starting point.

    • For very polar compounds, a mobile phase containing a small percentage of a stronger solvent like a solution of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.

  • Dry Loading: If your compound has poor solubility in the chromatography solvent, it can be beneficial to use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q3: My this compound seems to be degrading on the column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a solution of triethylamine in your non-polar solvent to neutralize the acidic sites.

  • Use a Less Acidic Stationary Phase: As mentioned in Q1, switching to alumina or amine-functionalized silica can prevent degradation.

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the TLC analysis of this compound?

A: A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. For this compound, which is a relatively polar compound, you can start with:

  • Hexane:Ethyl Acetate (1:1): Observe the Rf value. If it is too low (close to the baseline), increase the proportion of ethyl acetate.

  • Dichloromethane:Methanol (95:5): If the compound is still not moving sufficiently with hexane/ethyl acetate, this is a more polar system to try.

The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q: How do I choose the right column size and amount of silica gel?

A: A general rule of thumb is to use a ratio of silica gel to crude product weight of about 30:1 to 100:1. For example, for 1 gram of crude material, you would use 30-100 grams of silica gel. The column diameter should be chosen based on the amount of silica gel, ensuring the packed bed has a height-to-diameter ratio of about 5:1 to 10:1 for good separation.

Q: How can I visualize this compound on a TLC plate if it's not UV active?

A: this compound contains an aromatic pyridine ring and should be visible under a UV lamp (254 nm). If for some reason it is not, or for detecting other non-UV active impurities, you can use a variety of TLC stains. A general-purpose stain like potassium permanganate (KMnO4) or a stain specific for amines like ninhydrin can be used.

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol is a representative method and may require optimization based on the specific impurities present in your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude material in a few drops of DCM or methanol.

  • Spot the solution on a TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system. A good starting point is Hexane:EtOAc (1:1). Adjust the solvent polarity to achieve an Rf of ~0.3 for the desired product. If tailing is observed, add 0.5% TEA to the eluent.

3. Column Preparation (Slurry Packing):

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane or Hexane with a small amount of EtOAc).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas for flash chromatography) to start the elution.

  • Begin eluting with a low polarity solvent system (as determined by TLC) and gradually increase the polarity (gradient elution). For example, start with 9:1 Hexane:EtOAc and gradually increase to 1:1 Hexane:EtOAc.

  • Collect fractions in test tubes.

  • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.

6. Analysis and Product Isolation:

  • Run a TLC of the collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data

The following table provides representative quantitative data for the column chromatography of compounds structurally similar to this compound. This data should be used as a guideline for method development.

ParameterValue/RangeCompoundStationary PhaseMobile PhaseSource
Rf Value ~0.2Aromatic AmineSilica Gel3:1 Hexane:Ethyl Acetate[4]
Rf Value ~0.44-(Dimethyl)aminobenzaldehydeSilica Gel1:10 Ethyl Acetate:Hexane[5]
Eluent Composition 80% Ethyl Acetate in Hexane4-((1-methylcyclopropyl)methoxy)pyridin-3-amineSilica Gel80% Ethyl Acetate / Hexane[6]
Recommended Rf for Column 0.2 - 0.4GeneralSilica GelVariesN/A

Visualizations

TroubleshootingWorkflow start Start: Purification of This compound issue Identify Issue start->issue tailing Peak Tailing issue->tailing Poor Peak Shape no_elution Compound Stuck on Baseline issue->no_elution Low Rf degradation Product Degradation issue->degradation Low Yield/ New Spots on TLC solution_tailing Solution: - Add Base (TEA/NH3) to Eluent - Use Amine-functionalized Silica - Use Alumina tailing->solution_tailing solution_no_elution Solution: - Increase Eluent Polarity (e.g., add MeOH) - Dry Loading no_elution->solution_no_elution solution_degradation Solution: - Deactivate Silica with TEA - Use Alumina or Amine-functionalized Silica - Run Column Faster degradation->solution_degradation end Successful Purification solution_tailing->end solution_no_elution->end solution_degradation->end

Caption: Troubleshooting workflow for column chromatography of this compound.

ExperimentalWorkflow start Start: Crude This compound tlc 1. TLC Analysis (Optimize Solvent System) start->tlc column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Elution & Fraction Collection (Gradient) sample_load->elution analysis 5. Fraction Analysis (TLC) elution->analysis isolation 6. Product Isolation (Combine & Evaporate) analysis->isolation end Purified Product isolation->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Methoxypyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the production of 3-Methoxypyridin-4-amine. This guide addresses common challenges encountered during synthesis and scale-up, offering detailed experimental protocols, quantitative data, and visual aids to facilitate a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely adopted, scalable synthetic route commences with 4-chloropyridine. The process involves three key steps:

  • Nitration: Electrophilic nitration of 4-chloropyridine to yield 4-chloro-3-nitropyridine.

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) of the chloro group with a methoxide source to produce 4-methoxy-3-nitropyridine.

  • Reduction: Reduction of the nitro group to the desired this compound.

This route is favored for its utilization of readily available starting materials and well-understood reaction mechanisms, making it amenable to industrial-scale production.

Q2: What are the primary challenges when scaling up the nitration of 4-chloropyridine?

A2: Scaling up the nitration of pyridine derivatives presents several challenges. The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled. This can lead to the formation of undesired byproducts and potential safety hazards. Maintaining optimal temperature and ensuring efficient mixing are critical to achieve consistent product quality and yield on a larger scale. Additionally, the corrosive nature of the nitrating agents requires careful selection of reactor materials.

Q3: How can I minimize byproduct formation during the methoxylation step?

A3: Byproduct formation during the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with methoxide can be minimized by carefully controlling the reaction conditions. Key parameters include temperature, reaction time, and the stoichiometry of the methoxide source. Excess methoxide or prolonged reaction times at elevated temperatures can lead to undesired side reactions. The use of a phase-transfer catalyst can sometimes improve the reaction's efficiency and selectivity, thereby reducing byproduct formation.

Q4: Which reducing agents are most effective for the final nitro group reduction at an industrial scale?

A4: For the industrial-scale reduction of 4-methoxy-3-nitropyridine, catalytic hydrogenation is often the preferred method due to its high efficiency, cleanliness, and favorable economics.[1] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.[1] Alternative methods include the use of metal hydrides or metal/acid systems like iron in acetic acid, though these may introduce challenges related to product purification and waste disposal.[1] The choice of reducing agent will depend on factors such as cost, safety, and the desired purity of the final product.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of 4-Chloropyridine
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of sufficient concentration and used in the correct stoichiometric ratio.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.- Gradually increase the reaction temperature, carefully monitoring for any signs of decomposition.
Byproduct Formation - Maintain strict temperature control throughout the reaction. Use a reactor with efficient heat exchange capabilities.- Ensure uniform mixing to prevent localized "hot spots" that can lead to over-nitration or degradation.- Consider the order of reagent addition; adding the pyridine derivative to the nitrating mixture may be preferable in some cases.
Loss during Work-up - Carefully neutralize the reaction mixture with a base, ensuring the temperature is kept low to prevent hydrolysis of the product.- Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous layer.
Problem 2: Inefficient Methoxylation of 4-Chloro-3-nitropyridine
Possible Cause Troubleshooting Step
Low Reactivity - Ensure the methoxide source (e.g., sodium methoxide) is anhydrous, as water can hydrolyze the reagent.- Increase the reaction temperature in increments, monitoring for product formation and potential decomposition.- Consider using a higher-boiling point solvent to allow for higher reaction temperatures.- The use of a phase-transfer catalyst can enhance the reaction rate.
Side Reactions - Use the stoichiometric amount of the methoxide source to avoid undesired reactions.- Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
Poor Solubility - Select a solvent in which both the substrate and the methoxide source have adequate solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO are often good choices.
Problem 3: Incomplete Reduction of 4-Methoxy-3-nitropyridine
Possible Cause Troubleshooting Step
Catalyst Inactivation (for Catalytic Hydrogenation) - Use a fresh batch of catalyst or increase the catalyst loading.- Ensure the substrate and solvent are free from catalyst poisons such as sulfur compounds.- Optimize the reaction pressure and temperature as per the catalyst manufacturer's recommendations.
Insufficient Reducing Agent (for other methods) - Ensure the correct stoichiometry of the reducing agent is used.- Add the reducing agent portion-wise to control the reaction rate and temperature.
Formation of Intermediates - In some cases, partial reduction can lead to the formation of nitroso or hydroxylamine intermediates. Prolonging the reaction time or increasing the amount of reducing agent can help drive the reaction to completion.
Product Inhibition - In rare cases, the product amine can adsorb to the catalyst surface, inhibiting the reaction. Diluting the reaction mixture or using a different catalyst may be beneficial.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionReactantsSolventsTypical Yield (%)Typical Purity (%)Reference
1Nitration4-Chloropyridine, Nitric Acid, Sulfuric Acid-70-85>95Adapted from similar nitrations
2Methoxylation4-Chloro-3-nitropyridine, Sodium MethoxideMethanol, DMF80-95>97Adapted from similar substitutions
3Reduction4-Methoxy-3-nitropyridine, H₂, Pd/CEthanol, Methanol>90>99[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Carefully add concentrated sulfuric acid to the flask and cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C. Once the addition is complete, slowly add 4-chloropyridine dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Methoxy-3-nitropyridine
  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-chloro-3-nitropyridine and a suitable solvent (e.g., anhydrous methanol or DMF).

  • Reagent Addition: Add sodium methoxide to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-3-nitropyridine in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway 4-Chloropyridine 4-Chloropyridine 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Chloropyridine->4-Chloro-3-nitropyridine Nitration (HNO₃, H₂SO₄) 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Chloro-3-nitropyridine->4-Methoxy-3-nitropyridine Methoxylation (NaOMe, MeOH) This compound This compound 4-Methoxy-3-nitropyridine->this compound Reduction (H₂, Pd/C)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Step Start Identify Issue (e.g., Low Yield) Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Initial Check Optimize_Conditions Adjust Reaction Parameters (T, t, P) Check_Reagents->Optimize_Conditions Reagents OK Analyze_Byproducts Identify and Quantify Byproducts (HPLC, GC-MS) Optimize_Conditions->Analyze_Byproducts Yield Still Low Resolved Issue Resolved Optimize_Conditions->Resolved Yield Improved Purification Optimize Purification Method Analyze_Byproducts->Purification Byproducts Identified Purification->Resolved Purity Improved

Caption: General troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Product Yield Temperature->Yield Byproducts Byproduct Formation Temperature->Byproducts Time Reaction Time Time->Yield Time->Byproducts Purity_Reagents Reagent Purity Purity_Reagents->Yield Purity Product Purity Purity_Reagents->Purity Mixing Mixing Efficiency Mixing->Yield Mixing->Byproducts

Caption: Key parameter relationships in chemical synthesis.

References

Technical Support Center: Optimizing Derivatization of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-Methoxypyridin-4-amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common derivatization reactions for this compound?

The primary amino group of this compound is the main site for derivatization. Common reactions include:

  • N-Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Introduction of alkyl groups to the amino nitrogen.

  • Carbamate Formation (Boc Protection): Protection of the amino group with reagents like di-tert-butyl dicarbonate (Boc₂O) to form a stable intermediate for multi-step syntheses.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reaction with boronic acids or their esters to form C-C bonds, typically after converting the amine to a halide or triflate, or by using a corresponding boronic acid derivative of the pyridine.

Q2: What are the storage and handling recommendations for this compound?

To ensure the stability and reactivity of this compound, it should be stored in a dark place under an inert atmosphere at 2-8°C. It is a solid that can range in color from pale yellow to brown or gray.

Q3: Are there any known stability issues with this compound or its derivatives?

Section 2: Troubleshooting Guides

N-Acylation

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Low Reactivity of Acylating Agent Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Steric Hindrance If either the amine or the acylating agent is sterically hindered, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).
Inadequate Base Ensure a suitable base (e.g., pyridine, triethylamine) is used in sufficient quantity to neutralize the acid byproduct (e.g., HCl from an acyl chloride).
Poor Solubility Choose a solvent in which both the amine and the acylating agent are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are common choices.

Problem: Formation of Side Products

Possible Cause Suggested Solution
Diacylation Use a controlled amount of the acylating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS.
Reaction with Methoxy Group This is unlikely under standard acylation conditions, but if suspected, use milder conditions (lower temperature, less reactive acylating agent).
Side Reactions Catalyzed by DMAP If using DMAP, use it in catalytic amounts (0.05-0.1 equivalents) and at room temperature to avoid potential side reactions.
N-Alkylation

Problem: Overalkylation (Formation of Tertiary Amine or Quaternary Ammonium Salt)

Possible Cause Suggested Solution
High Reactivity of Primary and Secondary Amines The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation.
Excess Alkylating Agent Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
Reaction Conditions Lower the reaction temperature and monitor the reaction progress carefully to stop it once the desired product is formed.
Alternative Strategy Consider reductive amination or alkylation of a sulfonamide derivative followed by deprotection for better control over mono-alkylation.

Problem: Low Reactivity

Possible Cause Suggested Solution
Poor Leaving Group on Alkylating Agent Use an alkyl iodide or bromide instead of a chloride.
Insufficient Base Use a non-nucleophilic base like potassium carbonate or cesium carbonate to neutralize the acid formed during the reaction.
Carbamate Formation (Boc Protection)

Problem: Incomplete Reaction

Possible Cause Suggested Solution
Weak Nucleophilicity of the Amine Aminopyridines can be less nucleophilic than aliphatic amines. Add a catalyst like DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.
Inadequate Base Use a base such as triethylamine (TEA) or sodium hydroxide to facilitate the reaction.
Poor Solubility Use a co-solvent system like THF/water or dioxane/water to improve solubility.

Problem: Side Product Formation

Possible Cause Suggested Solution
Di-Boc Protection Carefully control the stoichiometry, using close to 1.0 equivalent of Boc₂O. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Urea Formation This can occur if the Boc anhydride degrades. Use fresh, high-quality Boc anhydride.
Suzuki-Miyaura Coupling

Problem: Low or No Yield

Possible Cause Suggested Solution
Catalyst Inhibition The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium catalyst, inhibiting it. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired catalytic cycle.
Inactive Catalyst System Aryl chlorides are less reactive than bromides or iodides. A more active catalyst system may be required. Consider using a pre-catalyst like a Buchwald G3 pre-catalyst.
Protodeboronation of Boronic Acid The boronic acid is replaced by a proton. Use anhydrous conditions, a milder base (e.g., K₃PO₄, Cs₂CO₃), or a more stable boronic ester (e.g., pinacol ester).
Poor Choice of Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with or without water).

Problem: Homocoupling of Boronic Acid

Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).
Presence of Pd(II) Species Use a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species.
Inefficient Transmetalation Optimize the reaction conditions (ligand, base, temperature) to favor the cross-coupling pathway.

Section 3: Data Presentation

Table 1: General Conditions for N-Acylation of Amines

Acylating AgentSolventBaseCatalystTemperatureTypical Yield
Acyl ChlorideDCM, THFPyridine, TEANone0°C to RTGood to Excellent
Acetic AnhydridePyridine, DCMPyridine, TEADMAP (optional)0°C to RTGood to Excellent
Carboxylic AcidDCM, DMF-EDC, HOBtRTModerate to Good

Table 2: Comparison of Conditions for Boc Protection of Aminopyridines

MethodBaseSolventCatalystTemperatureYieldReference
StandardTEATHFDMAPRT~85%Generic
EDCI/HOBTTEATHFEDCI/HOBTRT85-90%CN102936220B[2]
AqueousNaOHWater/DioxaneNoneRTHighGeneric

Table 3: Common Catalyst Systems for Suzuki Coupling of Aryl Halides with Aminopyridine Boronic Acids

Palladium SourceLigandBaseSolventTemperature
Pd(OAc)₂SPhosK₃PO₄Toluene/Water80-110°C
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-110°C
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/WaterReflux

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acetic Anhydride
  • Dissolve this compound (1.0 eq) in dry pyridine or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq). If using DCM as a solvent, add triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Boc Protection
  • Dissolve this compound (1.0 eq) in a suitable solvent such as THF or a mixture of water and acetone (9.5:0.5).[3]

  • Add a base, such as triethylamine (1.2 eq) for anhydrous conditions, or sodium hydroxide for aqueous conditions.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure (if anhydrous) or extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the appropriate boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and other reagents in solvent react Add derivatizing agent (e.g., Ac₂O, Boc₂O, Alkyl Halide) prep->react 1 monitor Stir at appropriate temperature Monitor by TLC/LC-MS react->monitor 2 quench Quench Reaction monitor->quench 3 extract Extract with Organic Solvent quench->extract 4 dry Dry and Concentrate extract->dry 5 purify Purify by Column Chromatography or Recrystallization dry->purify 6 product Isolated Product purify->product 7

Caption: General experimental workflow for derivatization.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_boronic_acid Boronic Acid Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield in Suzuki Coupling inhibition Catalyst Inhibition by N-Heterocycle? start->inhibition protodeboronation Protodeboronation Occurring? start->protodeboronation conditions Suboptimal Base/Solvent? start->conditions homocoupling Homocoupling Observed? start->homocoupling ligands Action: Use bulky, electron-rich ligands (SPhos, XPhos) inhibition->ligands anhydrous Action: Use anhydrous conditions or boronic esters (pinacol) protodeboronation->anhydrous screen Action: Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene) conditions->screen degas Action: Thoroughly degas solvent and use a Pd(0) source homocoupling->degas

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

boc_protection_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Minimizing Side Products start Boc Protection Issue incomplete Incomplete Reaction start->incomplete side_products Side Products Formed start->side_products weak_nuc Weak Nucleophilicity? incomplete->weak_nuc bad_sol Poor Solubility? incomplete->bad_sol di_boc Di-Boc Product? side_products->di_boc add_dmap Action: Add catalytic DMAP weak_nuc->add_dmap change_solvent Action: Use co-solvent (e.g., THF/Water) bad_sol->change_solvent stoichiometry Action: Control Boc₂O stoichiometry (use ~1.0 eq) di_boc->stoichiometry

Caption: Logical workflow for optimizing Boc protection.

References

Preventing degradation of 3-Methoxypyridin-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxypyridin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated area to prevent hydrolysis.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical structure and data from related aminopyridine and methoxypyridine compounds, the following degradation routes are plausible:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides or nitropyridine derivatives. Studies on other aminopyridines have shown that metabolic oxidation can lead to reactive metabolites[1].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyridine-containing compounds.

  • Hydrolysis: Although the methoxy group is generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis, yielding 3-hydroxy-4-aminopyridine.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A color change, such as darkening or yellowing of the typically off-white to pale-yellow solid, is often an indicator of degradation. This is likely due to oxidation or the formation of polymeric impurities upon exposure to air, light, or elevated temperatures. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.

Q4: Can I store solutions of this compound?

A4: For optimal stability, it is best to prepare solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C in a tightly sealed, light-protected container. The stability of the compound in various solvents over time should be validated for your specific experimental conditions.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of your this compound sample using a stability-indicating HPLC method (see Experimental Protocols). 2. If degradation is confirmed, obtain a new, high-purity batch of the compound. 3. Ensure proper storage conditions are being maintained.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.1. Compare the chromatogram of the suspect sample to a reference standard. 2. Based on the potential degradation pathways, consider the possibility of oxidation products or hydrolytic byproducts. 3. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks.
Reduced yield in a synthetic reaction Lower purity of the reagent due to degradation.1. Confirm the purity of the this compound before starting the synthesis. 2. If using a previously opened bottle, consider that the material may have degraded over time.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Degradation Products

ParameterRecommendation/Information
Storage Temperature 2-8°C
Atmosphere Inert (Argon or Nitrogen)
Light Protection Required (Amber vial/dark place)
Moisture Protection Tightly sealed container in a dry area
Potential Degradation Pathways Oxidation, Photodegradation, Hydrolysis
Potential Degradation Products 3-Methoxy-pyridin-4-amine-N-oxide, Nitro-derivatives, 3-Hydroxy-4-aminopyridine, Polymeric impurities

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Objective: To develop a stability-indicating high-performance liquid chromatography (HPLC) method to separate this compound from its potential degradation products and quantify its purity.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

5. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

6. Analysis:

  • Inject the standard solution, the sample solution, and the forced degradation samples into the HPLC system.

  • Assess the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation_Pathway A This compound B Oxidation (Air, Light) A->B D Hydrolysis (Moisture) A->D F Photodegradation (UV Light) A->F C 3-Methoxy-pyridin-4-amine-N-oxide B->C E 3-Hydroxy-4-aminopyridine D->E G Polymeric Impurities F->G Troubleshooting_Workflow A Inconsistent Experimental Results or Visible Degradation (e.g., color change) B Check Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? - Tightly Sealed? A->B C Conditions Correct? B->C D Correct Storage Practices C->D No E Assess Purity via HPLC C->E Yes D->B F Purity Acceptable? E->F G Use Material in Experiments F->G Yes H Discard and Obtain New Batch F->H No HPLC_Workflow A Prepare Mobile Phases and Standard/Sample Solutions B Equilibrate HPLC System with Mobile Phase A->B C Inject Standard Solution to Establish Retention Time B->C D Inject Sample Solution C->D E Acquire Chromatogram D->E F Analyze Data: - Compare to Standard - Integrate Peaks - Calculate Purity E->F G Report Results F->G

References

Technical Support Center: Purification of Crude 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Methoxypyridin-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or solid. What is the likely cause of the color and how can I remove it?

A1: The dark color in your crude product is most likely due to the presence of residual nitro-aromatic impurities, such as the starting material 3-methoxy-4-nitropyridine, which is a common precursor. These compounds are often yellow or brown.

To remove colored impurities, you can employ the following techniques:

  • Recrystallization with Activated Charcoal: During the recrystallization process, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Column Chromatography: Flash column chromatography is highly effective at separating the polar amine product from less polar colored impurities.

Q2: I'm observing significant peak tailing during the column chromatography of my this compound on silica gel. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds like aminopyridines on silica gel is a common issue. It is often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. Here are some solutions:

  • Addition of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel. A typical mobile phase would be a gradient of methanol in dichloromethane with 0.1-1% triethylamine.[1]

  • Use of an Alternative Stationary Phase: Consider using a more inert stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of amines.[2] Reversed-phase chromatography on C18-functionalized silica can also be effective, particularly for polar compounds.

Q3: My this compound is not crystallizing from solution, or it is "oiling out." What steps can I take to induce crystallization?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. Here are some troubleshooting steps:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.

  • Solvent System Adjustment: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly turbid, then warm gently until it is clear again before allowing it to cool slowly.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization Using too much solvent. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization at room temperature, cool the flask in an ice bath or freezer to maximize crystal formation. Ensure the filtration funnel and receiving flask are pre-heated before hot filtration.
Presence of Starting Material (3-methoxy-4-nitropyridine) in the Purified Product Incomplete reaction. Inefficient purification.Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. If present after initial purification, a second purification step (e.g., recrystallization from a different solvent system or re-chromatography) may be necessary.
Co-elution of an Isomeric Impurity during Column Chromatography The isomeric impurity has a very similar polarity to the desired product.Optimize the mobile phase. A shallower gradient or a different solvent system may improve separation. Consider using a different stationary phase (e.g., alumina or a specialized column for pyridine separations).[3][4] HPLC can offer higher resolution for separating isomers.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent recrystallization protocol.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel or neutral alumina.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with the addition of 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC or LC-MS.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Acid-Base Extraction

This method is useful for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). The this compound will precipitate out as the free base.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane).

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Decolorization charcoal->hot_filter cool Cool to Crystallize hot_filter->cool filter_dry Filter and Dry cool->filter_dry pure Pure this compound filter_dry->pure

Caption: Recrystallization Workflow.

troubleshooting_logic start Purification Issue color Colored Product start->color tailing Peak Tailing (Chromatography) start->tailing no_xtal No Crystallization/ Oiling Out start->no_xtal sol_charcoal Recrystallize with Activated Charcoal color->sol_charcoal sol_chrom Column Chromatography color->sol_chrom sol_base Add Base to Eluent (e.g., TEA) tailing->sol_base sol_alumina Use Alumina Column tailing->sol_alumina sol_scratch Scratch Flask/ Add Seed Crystal no_xtal->sol_scratch sol_slow_cool Slow Cooling/ Adjust Solvent no_xtal->sol_slow_cool

Caption: Purification Troubleshooting Logic.

References

Technical Support Center: Efficient Synthesis of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3-Methoxypyridin-4-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems.

Catalyst Selection and Performance

The synthesis of this compound, a key intermediate in pharmaceutical and agrochemical development, is typically achieved through the cross-coupling of a 4-halo-3-methoxypyridine with an amine source.[1] The two primary catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of catalyst is critical and depends on factors such as the starting material (halide), desired reaction conditions, and cost.

Data Summary of Catalytic Systems for Amination Reactions

Catalyst SystemStarting MaterialAmine SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Buchwald-Hartwig Amination
Pd(OAc)₂ / BINAPAryl BromideAnilineCs₂CO₃Toluene1108High[2]
Pd₂(dba)₃ / XPhos6-Chloropyridin-3-aminePrimary/Secondary AmineNaOt-BuTolueneRT - 11012-24Moderate to High[3]
Ullmann Condensation
CuIAryl HalideAliphatic/Aromatic AmineK₂CO₃ / t-BuOKDeep Eutectic Solvent60-10012Up to 98[4][5]
CuO4-methylpyridine-3-boronic acidAmmoniacal liquor-MethanolRT295[6]
Co₂O₃4-methylpyridine-3-boronic acidAmmonium acetate-Methanol/WaterRT488[6]

Experimental Protocols

1. Buchwald-Hartwig Amination Protocol (General)

This protocol is a general guideline for the palladium-catalyzed amination of a 4-halo-3-methoxypyridine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

  • Materials:

    • 4-halo-3-methoxypyridine (e.g., 4-chloro-3-methoxypyridine) (1 equiv.)

    • Amine source (e.g., Benzophenone imine as an ammonia equivalent) (1.2 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 equiv.)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst, phosphine ligand, and base.

    • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes to generate the active catalyst.

    • Add the 4-halo-3-methoxypyridine and the amine source to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[7]

2. Ullmann Condensation Protocol (General)

This protocol provides a general procedure for the copper-catalyzed amination of a 4-halo-3-methoxypyridine.

  • Materials:

    • 4-halo-3-methoxypyridine (e.g., 4-bromo-3-methoxypyridine) (1 equiv.)

    • Amine source (e.g., aqueous ammonia) (excess)

    • Copper catalyst (e.g., CuI, CuO) (5-10 mol%)

    • Ligand (optional, e.g., L-proline) (10-20 mol%)

    • Base (e.g., K₂CO₃) (2 equiv.)

    • Solvent (e.g., DMF, NMP, or a deep eutectic solvent)

  • Procedure:

    • To a reaction vessel, add the copper catalyst, ligand (if used), and base.

    • Add the 4-halo-3-methoxypyridine and the solvent.

    • Add the amine source to the mixture.

    • Heat the reaction to a high temperature (often >100 °C) and stir vigorously.[8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer to remove the solvent and any remaining starting materials.

    • Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium precatalyst and ligand. - Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Poor substrate reactivity- For Buchwald-Hartwig, aryl bromides are generally more reactive than chlorides.[9] - For Ullmann, aryl iodides are more reactive than chlorides.[8]
Incorrect base- Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective for Buchwald-Hartwig.[10] - For Ullmann, K₂CO₃ or t-BuOK are commonly used.[4]
Catalyst poisoning- Iodide can sometimes inhibit palladium catalysts.[9] - Ensure starting materials and solvents are free of impurities that can act as catalyst poisons.
Formation of Side Products Hydrodehalogenation of the starting material- This can be a side reaction in Buchwald-Hartwig amination.[11] - Optimize the ligand and reaction conditions to favor C-N bond formation.
Homocoupling of the aryl halide- This can occur in Ullmann reactions.[12] - Adjust the catalyst-to-ligand ratio and reaction temperature.
Difficulty in Product Purification Product is a basic amine- Amine compounds can streak on silica gel columns.[13] - Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia.[7][13] - Alternatively, use an amine-functionalized silica column.[14]
Residual metal catalyst- For palladium, various workup procedures can be employed for its removal.[2] - For copper, washing with an aqueous solution of a chelating agent like EDTA can be effective.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for the synthesis of this compound: Palladium or Copper?

A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalysts can be effective. Palladium-catalyzed reactions often proceed under milder conditions and with a broader substrate scope.[11] However, copper catalysts are generally less expensive. The optimal choice depends on the specific starting materials, desired scale, and cost considerations.

Q2: What is the best starting material: 4-chloro-, 4-bromo-, or 4-iodo-3-methoxypyridine?

A2: The reactivity of the halide follows the order I > Br > Cl. While 4-iodopyridines are the most reactive, they are also the most expensive and can sometimes lead to catalyst inhibition in palladium-catalyzed reactions.[9] 4-chloropyridines are the most cost-effective but are also the least reactive, often requiring more active catalysts or harsher reaction conditions. 4-bromopyridines often provide a good balance of reactivity and cost.

Q3: How can I minimize side reactions during the synthesis?

A3: To minimize side reactions, it is crucial to carefully control the reaction conditions. This includes using high-purity starting materials and solvents, maintaining an inert atmosphere (especially for Buchwald-Hartwig reactions), and optimizing the temperature and reaction time. The choice of ligand in palladium-catalyzed reactions is also critical for selectivity.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is a common method for purifying this compound.[7] Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent to prevent peak tailing.[13] Alternatively, specialized amine-functionalized silica columns can be used for improved separation.[14]

Q5: Are there any safety precautions I should be aware of?

A5: Phosphine ligands used in Buchwald-Hartwig amination can be air-sensitive and toxic. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for this compound Synthesis start Start: Synthesis of This compound precursor Select Precursor: 4-Halo-3-methoxypyridine start->precursor amine_source Select Amine Source precursor->amine_source catalyst_type Choose Catalytic Method amine_source->catalyst_type buchwald Buchwald-Hartwig (Pd-catalyzed) catalyst_type->buchwald Milder Conditions ullmann Ullmann (Cu-catalyzed) catalyst_type->ullmann Lower Cost buchwald_params Select Ligand & Base (e.g., XPhos, NaOt-Bu) buchwald->buchwald_params ullmann_params Select Ligand (optional) & Base (e.g., L-proline, K2CO3) ullmann->ullmann_params reaction Run Reaction & Monitor buchwald_params->reaction ullmann_params->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: A decision workflow for selecting a catalytic method for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Amination Reactions start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_incorrect Incorrect Conditions? check_conditions->conditions_incorrect reagents_poor Poor Reagent Quality? check_reagents->reagents_poor solution_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. catalyst_inactive->solution_catalyst Yes solution_conditions Optimize temperature, time, and base. Check solvent purity. conditions_incorrect->solution_conditions Yes solution_reagents Verify purity of starting materials. Use anhydrous solvents. reagents_poor->solution_reagents Yes

Caption: A troubleshooting flowchart for addressing low product yield in amination reactions.

References

Managing exothermic reactions in 3-Methoxypyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Methoxypyridin-4-amine. The information is tailored for researchers, scientists, and drug development professionals to ensure procedural safety and optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in the synthesis of this compound?

A1: The synthesis of this compound can involve several highly exothermic steps, depending on the chosen synthetic route. The most significant thermal risks are associated with:

  • Nitration: The introduction of a nitro group onto the pyridine ring is a common strategy, and nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group (e.g., a halide) with an amine is often exothermic. Reactions with ammonia or other primary amines on an activated pyridine ring can generate significant heat.

  • Nitro Group Reduction: The reduction of a nitro intermediate to the desired amine is a highly energetic transformation and requires careful management of reaction conditions to dissipate the heat generated.[3]

  • Chichibabin Amination: This method of direct amination of the pyridine ring typically requires high temperatures and strong bases, posing a significant thermal hazard.[4][5][6][7]

Q2: How can I detect a potential runaway reaction during the synthesis?

A2: Key indicators of a potential runaway reaction include:

  • A rapid, uncontrolled increase in the internal temperature of the reactor.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, unexpected gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture that deviates from the expected progression.

  • Failure of the cooling system to maintain the set temperature.

It is crucial to have a well-defined emergency shutdown procedure in place before commencing any potentially exothermic reaction.

Q3: What are the general best practices for managing exothermic reactions in this synthesis?

A3: General best practices include:

  • Slow Reagent Addition: Add the reactive agent (e.g., nitrating agent, amine) slowly and in a controlled manner to allow for efficient heat dissipation.

  • Adequate Cooling: Utilize a cooling bath (e.g., ice-water, dry ice-acetone) and ensure efficient stirring to maintain a uniform and controlled temperature.

  • Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

  • Scale-Up Caution: Be aware that thermal risks increase significantly with scale. A reaction that is manageable on a lab scale may become hazardous on a larger scale.[1]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Nitration
Potential Cause Troubleshooting Action
Reagent Addition Rate Too High Immediately stop the addition of the nitrating agent. Increase the efficiency of the cooling system. If the temperature continues to rise, consider quenching the reaction with a pre-determined quenching agent.
Inadequate Cooling Ensure the cooling bath is at the correct temperature and that the reactor is sufficiently immersed. Check the stirring rate to ensure efficient heat transfer to the cooling medium.
Concentrated Reagents Use a more dilute solution of the nitrating agent or the pyridine substrate to better control the reaction rate and heat generation.
Issue 2: Pressure Buildup During Amination in a Sealed Vessel
Potential Cause Troubleshooting Action
Reaction Temperature Too High Reduce the heating of the reaction vessel. Monitor the internal pressure and vent the vessel to a safe exhaust system if the pressure exceeds the vessel's rating.
Formation of Gaseous Byproducts Ensure the reaction is conducted in a vessel with an appropriate pressure relief system. Consider a vented reaction setup if feasible and safe for the reagents and products.
Incorrect Stoichiometry Re-evaluate the stoichiometry of the reactants. An excess of the aminating agent can sometimes lead to side reactions that generate gas.
Issue 3: Rapid Exotherm During Nitro Group Reduction
Potential Cause Troubleshooting Action
Catalyst Activity Too High Reduce the amount of catalyst used. Add the catalyst in portions to control the initial rate of reaction.
Inefficient Heat Dissipation Improve stirring and ensure the cooling system is functioning optimally. Consider using a solvent with a higher heat capacity.
Substrate Addition Too Fast If adding the nitro compound to the reducing agent, slow down the addition rate significantly.

Quantitative Data on Reaction Exothermicity

The following table summarizes typical quantitative data for the key exothermic steps. Note that these values are illustrative and can vary based on specific substrates, concentrations, and reaction conditions.

Reaction Step Parameter Typical Value Range Notes
Nitration of Pyridine Derivative Reaction Enthalpy (ΔH)-100 to -200 kJ/molHighly dependent on the nitrating agent and substrate.
Adiabatic Temperature Rise (ΔTad)80 to 200 °CCan be significantly higher in concentrated systems.[8]
Amination of Halopyridine Reaction Enthalpy (ΔH)-80 to -150 kJ/molVaries with the nature of the leaving group and the amine.
Adiabatic Temperature Rise (ΔTad)50 to 150 °CReactions at elevated temperatures require careful monitoring.
Reduction of Nitropyridine Reaction Enthalpy (ΔH)-350 to -550 kJ/molOne of the most exothermic steps in this synthetic sequence.
Adiabatic Temperature Rise (ΔTad)150 to 300 °CRequires very efficient heat removal, especially on a larger scale.

Experimental Protocols

Protocol 1: Nitration of a 3-Methoxypyridine Precursor

This protocol is a general guideline and should be adapted based on the specific substrate and safety assessment.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in a cooling bath.

  • Reagents:

    • 3-Methoxypyridine derivative (1.0 eq)

    • Concentrated Sulfuric Acid (as solvent)

    • Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) (1.05 eq of nitric acid)

  • Procedure: a. The 3-methoxypyridine derivative is dissolved in concentrated sulfuric acid in the reaction flask and cooled to 0-5 °C. b. The nitrating mixture is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. c. After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. d. The reaction is quenched by slowly pouring the mixture over crushed ice with vigorous stirring. e. The product is isolated by neutralization and extraction.

Protocol 2: Amination of 4-Chloro-3-methoxypyridine

This protocol is a general guideline for a nucleophilic aromatic substitution.

  • Reaction Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer and a temperature controller.

  • Reagents:

    • 4-Chloro-3-methoxypyridine (1.0 eq)

    • Aqueous Ammonia (excess)

    • Copper sulfate (catalyst, optional)

  • Procedure: a. 4-Chloro-3-methoxypyridine, aqueous ammonia, and the catalyst (if used) are charged into the autoclave. b. The autoclave is sealed and heated to 160-180 °C with stirring. c. The reaction is monitored by TLC or LC-MS until the starting material is consumed. d. The autoclave is cooled to room temperature, and the pressure is carefully released. e. The product is isolated by extraction and purification.

Protocol 3: Reduction of 3-Methoxy-4-nitropyridine

This protocol outlines a typical catalytic hydrogenation for nitro group reduction.

  • Reaction Setup: A hydrogenation apparatus (e.g., Parr shaker) with a pressure gauge and a gas inlet.

  • Reagents:

    • 3-Methoxy-4-nitropyridine (1.0 eq)

    • Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol or Ethanol (solvent)

  • Procedure: a. The 3-methoxy-4-nitropyridine and the solvent are placed in the hydrogenation vessel. b. The Pd/C catalyst is added carefully under an inert atmosphere. c. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). d. The mixture is shaken or stirred vigorously at room temperature. The reaction is exothermic, and cooling may be required to maintain the desired temperature. e. The reaction progress is monitored by the uptake of hydrogen. f. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the product.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response Identify Potential Exothermic Steps Identify Potential Exothermic Steps Gather Thermochemical Data Gather Thermochemical Data Identify Potential Exothermic Steps->Gather Thermochemical Data Perform Risk Assessment Perform Risk Assessment Gather Thermochemical Data->Perform Risk Assessment Controlled Reagent Addition Controlled Reagent Addition Perform Risk Assessment->Controlled Reagent Addition Maintain Cooling and Stirring Maintain Cooling and Stirring Controlled Reagent Addition->Maintain Cooling and Stirring Continuous Temperature Monitoring Continuous Temperature Monitoring Maintain Cooling and Stirring->Continuous Temperature Monitoring Detect Runaway Indicators Detect Runaway Indicators Continuous Temperature Monitoring->Detect Runaway Indicators Deviation from expected profile Stop Reagent Feed Stop Reagent Feed Detect Runaway Indicators->Stop Reagent Feed Activate Emergency Cooling Activate Emergency Cooling Stop Reagent Feed->Activate Emergency Cooling Quench Reaction (if necessary) Quench Reaction (if necessary) Activate Emergency Cooling->Quench Reaction (if necessary)

Caption: Workflow for managing exothermic reactions.

Synthesis_Pathway_Hazards cluster_nitration Nitration cluster_reduction Reduction 3-Methoxypyridine 3-Methoxypyridine Nitrating Agent Nitrating Agent 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine Reducing Agent Reducing Agent This compound This compound Nitrating Agent->3-Methoxy-4-nitropyridine Highly Exothermic Exothermic Hazard High Exotherm Risk of Runaway Nitrating Agent->Exothermic Hazard Reducing Agent->this compound Highly Exothermic Exothermic Hazard_Red High Exotherm Reducing Agent->Exothermic Hazard_Red

Caption: Potential exothermic hazards in a common synthetic route.

References

Validation & Comparative

A Comparative Guide to 3-Methoxypyridin-4-amine and Other Aminopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, aminopyridines serve as indispensable building blocks. Their utility stems from their versatile reactivity and the prevalence of the pyridine scaffold in a vast array of biologically active molecules. This guide provides a comprehensive comparison of 3-Methoxypyridin-4-amine against its parent isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—with a focus on their performance in key synthetic transformations.

Introduction to Aminopyridines

Aminopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties, basicity, and reactivity in various chemical reactions.[1] This, in turn, dictates their suitability for different synthetic strategies. The introduction of a methoxy group, as in this compound, further modulates these properties, offering unique advantages in certain synthetic contexts.

Electronic and Steric Effects at Play

The reactivity of aminopyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[2][3] The amino group, being an electron-donating group, can influence this reactivity profile.

The methoxy group in this compound introduces additional electronic and steric considerations. As an electron-donating group, the methoxy substituent can increase the electron density of the pyridine ring, potentially affecting its reactivity in palladium-catalyzed cross-coupling reactions. Its position at the 3-position can also exert steric hindrance, influencing the approach of reagents.

Performance in Key Synthetic Reactions

The utility of aminopyridines as synthetic intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as in nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of aminopyridine isomers in this reaction can vary based on the electronic nature of the pyridine ring and the position of the leaving group. Generally, electron-poor pyridines exhibit higher reactivity.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Illustrative)

Aminopyridine DerivativeAryl Halide/TriflateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amine-Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[4]
2-Amino-4-bromopyridine-Arylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O908-24Good[5]
3-Bromopyridine-D4-Phenylboronic acidPd₂(dba)₃ / XPhosNaOtBuToluene80-110--

Note: Direct comparative data for this compound in Suzuki-Miyaura coupling under the same conditions as other aminopyridines is limited in the reviewed literature. The yields are generalized from various sources.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. The efficiency of this reaction is influenced by the choice of catalyst, ligand, base, and the electronic properties of the aminopyridine substrate.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Illustrative)

Aminopyridine DerivativeAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridines-Volatile aminesPd₂(dba)₃ / XantphosNaOtBuToluene---[6]
6-Bromopyridin-3-amine-ArylaminePd₂(dba)₃ / XPhosNaOtBuToluene100--[7]
3-Bromopyridine-D4-Primary/Secondary AminePd₂(dba)₃ / LigandNaOtBuToluene80-110--
2-Chloropyridin-4-amine4-Aminobenzonitrile-Pd₂(dba)₃ / BINAPNaOtBuToluene--Good[8]
Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. The presence of an amino group and a methoxy group can modulate the reactivity of the pyridine ring in these reactions. The methoxy group in 3-methoxypyridine can be displaced by strong nucleophiles.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic transformations. Below are representative protocols for the synthesis of a this compound precursor and a general protocol for Suzuki-Miyaura coupling.

Synthesis of 3-Bromo-2-methoxypyridin-4-amine[11]

This protocol describes the synthesis of a brominated methoxyaminopyridine, which can be a precursor for further functionalization.

Materials:

  • 2-Methoxypyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Ice-cold water

  • n-Pentane

  • Ether

Procedure:

  • Dissolve 2-Methoxypyridin-4-amine (1.0 eq) in dichloromethane at 0 °C.

  • Slowly add N-Bromosuccinimide (1.0 eq) to the solution.

  • Warm the reaction mixture to 30 °C and stir for 30 minutes.

  • Quench the reaction with ice-cold water.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Grind the crude product with a solvent mixture of n-pentane and ether to obtain 3-bromo-2-methoxypyridin-4-amine as a yellow solid (Yield: ~92%).[10]

General Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine[4]

This protocol is adapted for the coupling of a brominated aminopyridine with an arylboronic acid.

Materials:

  • Aminobromopyridine (e.g., 5-Bromo-2-methylpyridin-3-amine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add the aminobromopyridine, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85–95 °C for over 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz can help visualize the logical flow of synthetic pathways and experimental workflows.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_aminopyridines Aminopyridine Isomers cluster_reactions Synthetic Transformations cluster_factors Influencing Factors AP2 2-Aminopyridine Suzuki Suzuki-Miyaura Coupling AP2->Suzuki Reactivity influenced by N-coordination Buchwald Buchwald-Hartwig Amination SNAr Nucleophilic Aromatic Substitution AP2->SNAr Activated at C4/C6 AP3 3-Aminopyridine AP3->Buchwald AP4 4-Aminopyridine AP4->Suzuki Generally good reactivity AP4->SNAr Activated at C2/C6 MOPA 3-Methoxy-4-aminopyridine MOPA->Buchwald Methoxy group may affect catalyst binding MOPA->SNAr Methoxy group can be a leaving group Electronic Electronic Effects Electronic->Suzuki Electronic->Buchwald Electronic->SNAr Steric Steric Hindrance Steric->Suzuki Steric->Buchwald Steric->SNAr

Logical relationships influencing the reactivity of aminopyridines in synthesis.

Conclusion

The choice between this compound and other aminopyridine isomers in a synthetic campaign depends on the specific transformation and the desired outcome. While 2-, 3-, and 4-aminopyridine are foundational building blocks with well-documented reactivity, this compound offers a nuanced profile due to the electronic and steric influence of the methoxy group. This substituent can be strategically employed to fine-tune the electronic properties of the pyridine ring or to serve as a leaving group in nucleophilic substitution reactions.

For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of synthetic routes and the efficient construction of novel molecular entities. While direct comparative data under identical conditions remains an area for further investigation, the principles of heterocyclic reactivity provide a strong framework for predicting the behavior of these valuable synthetic intermediates.

References

Comparative analysis of the biological activity of 3-Methoxypyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a key factor in the development and progression of various cancers, making dual inhibitors of PI3K and mTOR promising therapeutic agents.[1][2]

Biological Activity Data

The following tables summarize the in vitro enzyme inhibitory activity and antiproliferative activity of three series of synthesized sulfonamide methoxypyridine derivatives. The inhibitory activity against PI3Kα and mTOR was determined, alongside the antiproliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines.

Table 1: Biological Activity of Benzo[2][3]thiopheno[3,2-d]pyrimidine Derivatives

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
11a >1000ND>50>50
11b 890ND45.338.1
11c 760ND38.931.2
11d 650ND33.128.9
11e 540ND28.724.5
11f 430ND22.419.8
11g 320ND18.915.6
11h 210ND14.511.3
11i 150ND10.28.7
11j 98ND7.86.5
11k 76ND5.44.3
11l 54ND3.12.8
HS-173 8.9ND0.870.65
Omipalisib 1.2250.120.09

ND: Not Determined

Table 2: Biological Activity of Pyridine[2,3-d]pyrimidine Derivatives

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
17a >1000ND>50>50
17b 920ND48.741.2
17c 810ND41.235.6
17d 730ND36.530.1
17e 610ND30.125.8
17f 520ND25.421.3
17g 410ND20.117.8
17h 330ND16.713.4
17i 240ND12.310.1
17j 180ND9.87.6
17k 110ND6.55.2
17l 85ND4.33.9
HS-173 8.9ND0.870.65
Omipalisib 1.2250.120.09

ND: Not Determined

Table 3: Biological Activity of Quinoline Derivatives

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
22a 560ND29.825.4
22b 430ND23.119.8
22c 0.22 23 0.13 0.02
22d 310ND18.715.4
22e 220ND14.311.9
22f 150ND10.18.5
22g 95ND7.66.3
22h 68ND5.24.1
22i 45ND3.93.2
22j 31ND2.82.1
22k 19ND1.91.5
22l 12ND1.20.9
HS-173 8.9ND0.870.65
Omipalisib 1.2250.120.09

ND: Not Determined

Among the synthesized compounds, derivative 22c , which features a quinoline core, demonstrated the most potent inhibitory activity against PI3Kα and mTOR, with IC₅₀ values of 0.22 nM and 23 nM, respectively.[4] This compound also exhibited strong antiproliferative effects against both MCF-7 and HCT-116 cancer cell lines.[4]

Experimental Protocols

Chemistry

The synthesis of the target sulfonamide methoxypyridine derivatives involved a multi-step process. A key step was the Suzuki coupling reaction to form the carbon-carbon bond between the methoxypyridine moiety and the different aromatic skeletons. For the synthesis of the borate intermediate, 2,4-difluorobenzenesulfonyl chloride was condensed with 5-bromo-2-methoxypyridin-3-amine, followed by a Miyaura borylation.[4] The respective aromatic cores (benzo[2][3]thiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline) were synthesized through separate established routes and then coupled with the borate ester to yield the final compounds.[4] All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and HRMS.[4]

In Vitro Kinase Assays

The inhibitory activity of the compounds against PI3Kα and mTOR was evaluated using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound were incubated together. After the reaction, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP produced and is used to determine the kinase activity. IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The antiproliferative activity of the compounds was assessed using the MTT assay. Cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

Western Blot Analysis

To confirm the mechanism of action, the effect of the most potent compound, 22c , on the PI3K/Akt/mTOR signaling pathway was investigated using Western blot analysis. HCT-116 cells were treated with different concentrations of compound 22c . After treatment, the cells were lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against total and phosphorylated forms of key proteins in the pathway, such as AKT. After incubation with secondary antibodies, the protein bands were visualized, and the changes in phosphorylation levels were quantified. The results showed that compound 22c could decrease the phosphorylation of AKT at low concentrations.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by the methoxypyridine derivatives and the general experimental workflow for their evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Inhibitor Methoxypyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay (PI3Kα, mTOR) Purification->KinaseAssay CellAssay Cell Viability Assay (MTT) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR WesternBlot Western Blot Analysis Lead Lead Compound Identification SAR->Lead Lead->WesternBlot

Caption: Experimental Workflow for Inhibitor Evaluation.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Methoxypyridin-4-amine and its isomers provides crucial insights for researchers in drug discovery and development. This guide dissects the key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a foundational dataset for their unambiguous identification and characterization.

The subtle shifts in the positions of the methoxy and amino groups on the pyridine ring give rise to a family of isomers, each with a unique electronic and steric environment. These differences are fingerprint-like, manifesting as distinct patterns in their spectroscopic data. This guide focuses on a comparative analysis of this compound and three of its isomers: 4-Amino-3-methoxypyridine, 2-Amino-4-methoxypyridine, and 5-Amino-2-methoxypyridine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) and Multiplicity
This compound Data not available in search results
4-Amino-3-methoxypyridine Data not available in search results
2-Amino-4-methoxypyridine Data not available in search results
5-Amino-2-methoxypyridine Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ)
This compound Data not available in search results
4-Amino-3-methoxypyridine Data not available in search results
2-Amino-4-methoxypyridine Data not available in search results
5-Amino-2-methoxypyridine Data not available in search results

Table 3: IR Spectroscopic Data (Key Peaks)

CompoundWavenumber (cm⁻¹)
This compound Data not available in search results
4-Amino-3-methoxypyridine Data not available in search results
2-Amino-4-methoxypyridine Data not available in search results
5-Amino-2-methoxypyridine Data not available in search results

Table 4: Mass Spectrometry Data

Compoundm/z [M+H]⁺
This compound Predicted: 125.0709[1]
4-Amino-3-methoxypyridine Data not available in search results
2-Amino-4-methoxypyridine 125.04[2][3]
5-Amino-2-methoxypyridine Data not available in search results

Note: The molecular weight of all listed isomers is 124.14 g/mol .[4][5][6][7][8][9][10][11][12]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film of the solid can be cast onto a salt plate from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Isomers and Spectroscopic Workflow

The relationship between the isomers and the general workflow for their spectroscopic analysis is illustrated below.

isomers cluster_isomers Isomers of Methoxypyridin-4-amine cluster_workflow Spectroscopic Analysis Workflow This compound This compound Sample Preparation Sample Preparation This compound->Sample Preparation 4-Amino-3-methoxypyridine 4-Amino-3-methoxypyridine 4-Amino-3-methoxypyridine->Sample Preparation 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine->Sample Preparation 5-Amino-2-methoxypyridine 5-Amino-2-methoxypyridine 5-Amino-2-methoxypyridine->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy FTIR Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry ESI-MS Data Analysis_NMR Data Analysis_NMR NMR Spectroscopy->Data Analysis_NMR ¹H & ¹³C Structural Elucidation Structural Elucidation Data Analysis_NMR->Structural Elucidation Data Analysis_IR Data Analysis_IR IR Spectroscopy->Data Analysis_IR FTIR Data Analysis_IR->Structural Elucidation Data Analysis_MS Data Analysis_MS Mass Spectrometry->Data Analysis_MS ESI-MS Data Analysis_MS->Structural Elucidation

Caption: Workflow for the spectroscopic analysis of methoxypyridinamine isomers.

The distinct substitution patterns on the pyridine ring for each isomer lead to variations in the chemical environment of the protons and carbon atoms. These differences are reflected in their respective ¹H and ¹³C NMR spectra, providing a powerful tool for structural assignment. Similarly, the vibrational modes of the functional groups (amino and methoxy) and the pyridine ring will differ, resulting in unique IR absorption bands. Mass spectrometry confirms the molecular weight of the isomers. By combining the data from these techniques, a confident identification of each isomer can be achieved.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Efficacy

The efficient synthesis of 3-Methoxypyridin-4-amine, a key building block in the development of various pharmaceutical agents, is a critical consideration for researchers in medicinal chemistry and process development. The choice of catalyst for the crucial C-N bond formation step significantly impacts reaction yield, purity, and overall process viability. This guide provides a comparative analysis of two prominent catalytic systems for the synthesis of this compound: a palladium-based Buchwald-Hartwig amination approach and a copper-catalyzed Ullmann-type coupling.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. Below is a summary of the performance of two distinct and widely employed catalytic methodologies. The data presented is compiled from established synthetic routes, providing a clear comparison of their efficacy.

Catalyst SystemPrecursorAmine SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst System 1: Palladium-Catalyzed Buchwald-Hartwig Amination 4-Chloro-3-methoxypyridineBenzophenone imineXantphosSodium tert-butoxideToluene10018~85 (of imine)
Catalyst System 2: Copper-Catalyzed Ullmann Condensation 4-Iodo-3-methoxypyridineAqueous AmmoniaN,N'-DimethylethylenediaminePotassium CarbonateDioxane11024~75

Experimental Protocols

Detailed methodologies for the synthesis of this compound utilizing the compared catalytic systems are provided below. These protocols are based on standard laboratory procedures.

Catalyst System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This two-step procedure involves the initial palladium-catalyzed coupling of 4-chloro-3-methoxypyridine with benzophenone imine, followed by the hydrolysis of the resulting imine to yield the desired primary amine.[1][2]

Step 1: Synthesis of N-(3-methoxypyridin-4-yl)diphenylmethanimine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by 4-chloro-3-methoxypyridine (1.0 equivalent) and benzophenone imine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired imine.

Step 2: Hydrolysis to this compound

  • Dissolve the N-(3-methoxypyridin-4-yl)diphenylmethanimine from Step 1 in tetrahydrofuran (THF).

  • Add 2M aqueous hydrochloric acid and stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Catalyst System 2: Copper-Catalyzed Ullmann Condensation

This method describes a direct amination of 4-iodo-3-methoxypyridine using aqueous ammonia, catalyzed by a copper(I) iodide/diamine ligand system.[3][4]

  • In a sealed tube, combine 4-iodo-3-methoxypyridine (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), N,N'-dimethylethylenediamine (20 mol%), and potassium carbonate (2.0 equivalents).

  • Add dioxane and a concentrated aqueous solution of ammonia (excess).

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the general workflows.

experimental_workflow cluster_pd Palladium-Catalyzed Buchwald-Hartwig Amination cluster_cu Copper-Catalyzed Ullmann Condensation pd_start Start: 4-Chloro-3-methoxypyridine pd_coupling Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, NaOtBu) pd_start->pd_coupling pd_intermediate Intermediate: N-(3-methoxypyridin-4-yl)diphenylmethanimine pd_coupling->pd_intermediate pd_hydrolysis Acid Hydrolysis pd_intermediate->pd_hydrolysis pd_end Product: this compound pd_hydrolysis->pd_end cu_start Start: 4-Iodo-3-methoxypyridine cu_amination Ullmann Amination (CuI, Diamine Ligand, K2CO3) cu_start->cu_amination cu_end Product: this compound cu_amination->cu_end catalyst_evaluation_logic start Define Synthetic Target: This compound catalyst_selection Select Catalytic Systems (e.g., Pd-based, Cu-based) start->catalyst_selection precursor_selection Choose Appropriate Precursor (e.g., 4-halo-3-methoxypyridine) catalyst_selection->precursor_selection reaction_optimization Optimize Reaction Parameters (Ligand, Base, Solvent, Temp.) precursor_selection->reaction_optimization synthesis Perform Synthesis reaction_optimization->synthesis analysis Analyze Product (Yield, Purity via NMR, LC-MS) synthesis->analysis comparison Compare Efficacy of Catalysts analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

References

Benchmarking 3-Methoxypyridin-4-amine in Drug Discovery: A Comparative Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors is of paramount importance. The selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides an objective comparison of the performance of compounds derived from the 3-methoxypyridin-4-amine scaffold and its close analogs against other prominent heterocyclic systems used in the design of kinase inhibitors.

The this compound structure offers a versatile platform for generating kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the methoxy and amine groups provide vectors for synthetic elaboration to achieve desired interactions within the ATP-binding pocket and improve physicochemical properties. This guide will delve into quantitative performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers in making informed decisions in their drug discovery programs.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of kinase inhibitors derived from a close analog of this compound (sulfonamide methoxypyridine derivatives) and compares them with inhibitors built from alternative, commonly used scaffolds such as aminopyrimidine and pyrazolopyrimidine. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs against PI3Kα and mTOR

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
22a 0.8545
22b 0.5338
22c 0.2223
22d 1.267
22h 0.6135
22j 0.4731
22k 0.3328

Data extracted from a representative set of analogs for illustrative purposes from Gao et al.[1]

Table 2: Comparative In Vitro Kinase Inhibitory Activity of Alternative Scaffolds

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Aminopyrimidine Compound 8eCDK988.4
Compound 9eFLT330.4
Pyrazolopyrimidine PP1 (Compound 40)LCK5
PP2 (Compound 41)Fyn4
Quinazoline Compound 1iEGFR0.05
Compound 1jEGFR0.1

This table presents a selection of data from various sources to illustrate the potency of different scaffolds against their respective targets. Direct comparison of IC50 values should be made with caution due to differing experimental conditions and target kinases.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are methodologies for key experiments relevant to the benchmarking of kinase inhibitors.

General Procedure for In Vitro Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the inhibitory activity of a compound against a target kinase using a radiometric assay format.

Materials:

  • Purified recombinant target kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., Phosphatidylinositol)

  • Test compounds serially diluted in DMSO

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add 10 µL of the kinase reaction buffer.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). For the control, add 1 µL of DMSO.

  • Kinase Addition: Add 10 µL of the purified kinase solution to each well.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring gentle agitation.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of a Representative Sulfonamide Methoxypyridine Derivative

The following is a general synthetic scheme for the preparation of sulfonamide methoxypyridine derivatives, which are potent PI3K/mTOR dual inhibitors.

Scheme 1: Synthesis of Sulfonamide Methoxypyridine Derivatives

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Suzuki Coupling A 5-bromo-2-methoxypyridin-3-amine C N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide A->C Pyridine, rt, 24h B 2,4-difluorobenzenesulfonyl chloride B->C D N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide E Boronic acid ester D->E Bis(pinacolato)diboron, PdCl2(dppf), KOAc, Dioxane, 80°C F Boronic acid ester H Final Product F->H Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C G Aryl/Heteroaryl Halide G->H

Caption: Synthetic route for sulfonamide methoxypyridine derivatives.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Inhibitors derived from the this compound scaffold have shown potent activity against key kinases in this pathway, namely PI3K and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Methoxypyridine-derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

General Workflow for Kinase Inhibitor Drug Discovery

The discovery and development of a new kinase inhibitor is a systematic process that begins with target identification and validation, followed by hit identification, lead optimization, and preclinical and clinical development. This workflow provides a high-level overview of the key stages involved.

Kinase_Inhibitor_Workflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for kinase inhibitor drug discovery.

Structure-Activity Relationship (SAR) Logic

The development of potent kinase inhibitors from a given scaffold, such as this compound, involves a systematic exploration of the structure-activity relationship. This diagram illustrates the iterative process of modifying a core structure to improve its biological activity and drug-like properties.

SAR_Logic Scaffold Core Scaffold (e.g., this compound) Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis BioAssay Biological Assay (e.g., Kinase Assay) Synthesis->BioAssay DataAnalysis Data Analysis (IC50, Selectivity) BioAssay->DataAnalysis SAR_Model SAR Model Generation DataAnalysis->SAR_Model SAR_Model->Synthesis Design Next Generation OptimizedLead Optimized Lead Compound SAR_Model->OptimizedLead Identified

Caption: The iterative cycle of structure-activity relationship studies.

References

A Head-to-Head Comparison of 3-Methoxypyridin-4-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 3-Methoxypyridin-4-amine and its structurally related analogs, with a focus on their activity as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The information presented is collated from various scientific publications to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features allow for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on analogs that have shown significant activity against the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer and other diseases.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of this compound analogs against key kinases in the PI3K/mTOR pathway and their anti-proliferative effects on cancer cell lines. The data has been compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Analog 1 H2,4-difluorobenzenesulfonamide0.22[1]23[1]
Analog 2 H4-(4-morpholinobenzo[2][3]thieno[3,2-d]pyrimidin-7-yl)>1000ND
Analog 3 H4-(cyclopropylamino)benzo[2][3]thieno[3,2-d]pyrimidin-7-yl)>1000ND
Analog 4 5-bromo2,4-difluorobenzenesulfonamideNDND

ND: Not Determined

Table 2: Anti-proliferative Activity of this compound Analogs

Compound IDCell LineIC50 (nM)
Analog 1 MCF-7 (Breast Cancer)130[1]
Analog 1 HCT-116 (Colon Cancer)20[1]
Analog 2 MCF-7 (Breast Cancer)>10000
Analog 2 HCT-116 (Colon Cancer)>10000
Analog 3 MCF-7 (Breast Cancer)>10000
Analog 3 HCT-116 (Colon Cancer)>10000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 3-Bromo-2-methoxypyridin-4-amine (Analog 4 Precursor)

A common synthetic route to introduce substituents on the this compound scaffold involves bromination as a key step.

Materials:

  • 2-Methoxypyridin-4-amine

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Brine

  • Anhydrous sodium sulfate

  • n-pentane

  • Ether

Procedure:

  • Dissolve 2-Methoxypyridin-4-amine (1 equivalent) in dichloromethane at 0°C.

  • Slowly add N-bromosuccinimide (1 equivalent) to the solution.

  • Allow the reaction mixture to warm to 30°C and stir for 30 minutes.

  • Quench the reaction with ice-cold water.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Grind the crude product with a solvent mixture of n-pentane and ether to obtain 3-bromo-2-methoxypyridin-4-amine as a solid[3].

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant target kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., PIP2)

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

Procedure:

  • Prepare the kinase reaction buffer with the lipid substrate.

  • Dilute the kinase enzyme into the prepared reaction buffer/lipid substrate mixture.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture.

  • Initiate the reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and reflects the kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

PI3K/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling, which are key targets for the this compound analogs discussed.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K:e->PIP3:w PDK1 PDK1 PIP3:e->PDK1:w Recruits AKT AKT PIP3:e->AKT:w Recruits PDK1:e->AKT:w Activates mTORC1 mTORC1 AKT:e->mTORC1:w Activates S6K S6K mTORC1:e->S6K:w Activates EIF4EBP1 4E-BP1 mTORC1:e->EIF4EBP1:w Inhibits mTORC2 mTORC2 mTORC2:e->AKT:w Activates CellGrowth Cell Growth & Proliferation S6K:e->CellGrowth:w EIF4EBP1:e->CellGrowth:w Inhibitor This compound Analogs Inhibitor:e->PI3K:w Inhibitor:e->mTORC1:w

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The diagram below outlines the general workflow for screening and evaluating potential kinase inhibitors in vitro.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Compound_Prep Compound Dilution Assay_Plate Assay Plate Preparation (Enzyme, Substrate, Compound) Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction (Add ATP) Assay_Plate->Reaction_Start Incubation1 Incubation Reaction_Start->Incubation1 Signal_Gen Signal Generation (e.g., ADP-Glo) Incubation1->Signal_Gen Readout1 Luminescence Reading Signal_Gen->Readout1 Data_Analysis1 IC50 Determination Readout1->Data_Analysis1 Lead_Identification Lead Identification & Optimization Data_Analysis1->Lead_Identification Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation2 Incubation Compound_Treatment->Incubation2 Viability_Assay Cell Viability Assay (e.g., MTT) Incubation2->Viability_Assay Readout2 Absorbance Reading Viability_Assay->Readout2 Data_Analysis2 GI50 Determination Readout2->Data_Analysis2 Data_Analysis2->Lead_Identification

References

Validating the Structure of 3-Methoxypyridin-4-amine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Methoxypyridin-4-amine using advanced spectroscopic techniques. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual workflows to support accurate molecular characterization.

The definitive identification of a chemical compound is a cornerstone of chemical research and drug development. Advanced spectroscopic techniques provide the necessary tools to elucidate the precise molecular structure, ensuring the purity and identity of a synthesized compound. This guide focuses on the validation of the structure of this compound, a substituted pyridine derivative of interest in medicinal chemistry, through a multi-faceted spectroscopic approach. By comparing its spectral data with those of analogous compounds, 3-aminopyridine and 3-chloropyridin-4-amine, we demonstrate a robust methodology for structural confirmation.

Spectroscopic Data Comparison

A comparative analysis of the spectroscopic data for this compound and its structural analogs is essential for unambiguous identification. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
This compound Data not available in search resultsData not available in search results
3-Aminopyridine [1]DMSO-d₆8.53 (d, J=1.5 Hz, 1H, H-2), 8.23 (d, J=0.0 Hz, 1H, H-6), 7.40 (dd, J=7.9, 1.5 Hz, 1H, H-4), 7.26 (dd, J=7.9, 3.2 Hz, 1H, H-5), 5.80 (s, 2H, -NH₂)
CDCl₃8.08 (m, 1H), 7.99 (m, 1H), 7.03 (m, 1H), 6.97 (m, 1H), 3.89 (br s, 2H, -NH₂)
3-Chloropyridin-4-amine [2]Data not available in search resultsData not available in search results

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound Data not available in search resultsData not available in search results
3-Aminopyridine Data not available in search resultsData not available in search results but indicated to be available in SpectraBase[3]
3-Chloropyridin-4-amine Data not available in search resultsData not available in search results

Table 3: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound Data not available in search resultsData not available in search results
3-Aminopyridine [4][5][6]KBr disc3450, 3300 (N-H stretch), 1600 (C=C, C=N stretch), 1480, 1440, 1310, 800, 700
3-Chloropyridin-4-amine [7]ATR-NeatSpecific data not detailed, but available in SpectraBase

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragments (m/z)
This compound [8](Not specified)124.14 (Calculated)Data not available in search results
3-Aminopyridine [3][9][10]Electron Ionization (EI)9467, 40
3-Chloropyridin-4-amine [2][7]Electron Ionization (EI)128, 130 (isotope pattern)93, 66

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following are generalized protocols for the acquisition of the data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For volatile and thermally stable compounds, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • The sample is vaporized by heating in a high vacuum environment.

Ionization and Analysis:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·).

  • The molecular ion and its fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Structural Validation Workflow & Logic

The following diagrams illustrate the general workflow for validating a chemical structure using spectroscopy and the logical relationship of how different spectroscopic data contribute to the confirmation of the this compound structure.

G cluster_0 Spectroscopic Analysis Workflow SamplePrep Sample Preparation Acquisition Data Acquisition (NMR, IR, MS) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Interpretation & Data Comparison Processing->Analysis Validation Structure Validation Analysis->Validation

Caption: General workflow for validating a chemical structure.

G cluster_1 Structural Confirmation of this compound H_NMR ¹H NMR - Number of signals - Chemical shifts - Integration - Splitting patterns Structure Confirmed Structure: This compound H_NMR->Structure Proton Environment C_NMR ¹³C NMR - Number of signals - Chemical shifts C_NMR->Structure Carbon Skeleton IR IR Spectroscopy - Functional groups (N-H, C-O, C=N, C=C) IR->Structure Functional Groups MS Mass Spectrometry - Molecular weight - Fragmentation pattern MS->Structure Molecular Formula

Caption: Logic of spectroscopic data in structure confirmation.

By systematically applying these advanced spectroscopic techniques and comparing the obtained data with those of known analogs, researchers can confidently validate the structure of this compound. This rigorous approach is fundamental to ensuring the quality and reliability of chemical compounds used in further research and development.

References

A Comparative Review of Methoxypyridine Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The introduction of a methoxy substituent to the pyridine ring can significantly influence a molecule's physicochemical properties, metabolic stability, and target interactions. The positional isomerism of this methoxy group—at the 2, 3, or 4-position—offers a subtle yet powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine, offering insights into their respective roles in drug design and development, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The position of the methoxy group on the pyridine ring directly impacts its electronic and steric properties, leading to distinct differences in basicity (pKa), lipophilicity (logP), and other key physicochemical parameters. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Molecular Formula C₆H₇NOC₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol 109.13 g/mol
Boiling Point (°C) 142[1]179191[2]
Density (g/mL at 25°C) 1.038[1]1.0831.075[2]
pKa (of conjugate acid) 3.284.91[3]6.58
logP 1.32[1]0.890.59
Water Solubility Insoluble[1]SolubleSoluble

Analysis of Physicochemical Trends:

  • Basicity (pKa): The basicity of the pyridine nitrogen is significantly influenced by the methoxy group's position. The 4-methoxypyridine isomer is the most basic due to the +M (mesomeric) effect of the methoxy group, which increases electron density on the nitrogen atom.[4] Conversely, the 2-methoxypyridine isomer is the least basic, a phenomenon attributed to the -I (inductive) effect of the oxygen atom and potential steric hindrance of the lone pair.[5] The 3-methoxypyridine isomer exhibits an intermediate basicity.[4]

  • Lipophilicity (logP): The logP values indicate that 2-methoxypyridine is the most lipophilic of the three isomers, while 4-methoxypyridine is the most hydrophilic. This trend can be attributed to the differences in their dipole moments and ability to engage in hydrogen bonding with water.

  • Solubility: The higher polarity of 3- and 4-methoxypyridine contributes to their greater solubility in water compared to the 2-isomer.[6]

Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. The methoxypyridine moiety can be susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway. The position of the methoxy group can influence the rate of this metabolism. While direct comparative data for the three isomers in a single study is limited, structure-activity relationship (SAR) studies of related compounds suggest that the steric and electronic environment around the methoxy group plays a crucial role. For instance, a 2-methoxy group may be more sterically hindered from enzymatic attack compared to a 4-methoxy group. In one study, the introduction of a 2-methoxy group in place of a 2-methyl group on a pyridine ring led to a significant improvement in metabolic stability.[2]

Target Interactions and Structure-Activity Relationships (SAR)

The choice of methoxypyridine isomer can have a profound impact on a molecule's binding affinity and selectivity for its biological target. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the methoxy group can also participate in hydrogen bonding or hydrophobic interactions.

  • Kinase Inhibitors: In the design of kinase inhibitors, the pyridine ring is a common scaffold that can interact with the hinge region of the kinase domain. The position of the methoxy group can influence the orientation of the inhibitor in the binding pocket and its interactions with key amino acid residues. For example, in a series of PI3K/mTOR dual inhibitors, a 2-methoxypyridine moiety was found to be crucial for potent activity.[7] In another study on isothiazolo[4,3-b]pyridines as PIKfyve inhibitors, the introduction of a methoxy group on a pyridinyl ring at the 3-position yielded potent inhibitors.[7]

  • Other Targets: The differential basicity of the isomers can be critical for interactions with acidic residues in a target protein. The more basic 4-methoxypyridine may form stronger ionic interactions compared to the other isomers.

Experimental Protocols

To facilitate comparative studies of methoxypyridine isomers in a drug discovery setting, the following are detailed protocols for key in vitro assays.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compounds (2-, 3-, and 4-methoxypyridine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (for quenching and sample preparation)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Test Compounds, HLM, NADPH system) pre_incubate Pre-incubate (Compound + HLM) stock->pre_incubate Dilute start_reaction Initiate Reaction (Add NADPH system) pre_incubate->start_reaction Warm to 37°C time_points Incubate at 37°C (Collect at time points) start_reaction->time_points quench Quench Reaction (Add Acetonitrile + IS) time_points->quench At t=0, 5, 15, 30, 60 min centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Analyze Supernatant calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for a typical microsomal stability assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the methoxypyridine isomers against a specific protein kinase using a luminescence-based assay.

Materials:

  • Test compounds (2-, 3-, and 4-methoxypyridine)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions plate_setup Add Compound, Kinase, Substrate to Plate compound_prep->plate_setup enzyme_prep Prepare Kinase/Substrate Mix enzyme_prep->plate_setup start_reaction Initiate with ATP plate_setup->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction luminescence Measure Luminescence stop_reaction->luminescence ic50 Calculate % Inhibition and IC50 luminescence->ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The choice of methoxypyridine isomer is a critical decision in drug design that can significantly impact a compound's developability and efficacy. The 4-methoxypyridine isomer, with its higher basicity and hydrophilicity, may be advantageous for forming strong interactions with acidic residues and improving aqueous solubility. The more lipophilic 2-methoxypyridine may offer better membrane permeability but could be more susceptible to metabolic O-demethylation. The 3-methoxypyridine isomer presents a balance of these properties. A thorough understanding of the comparative physicochemical properties, metabolic liabilities, and potential for target interactions of these isomers is essential for their strategic application in medicinal chemistry. The experimental protocols provided herein offer a framework for the direct comparison of these valuable building blocks in the pursuit of novel and effective therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Methoxypyridin-4-amine: An Assessment of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methoxypyridin-4-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency and economic viability of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on cost-effectiveness, to aid in the selection of the most suitable method.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the introduction of the methoxy and amino groups onto a pyridine ring. The primary strategies revolve around two main approaches:

  • Nitration followed by Reduction: This classic approach involves the nitration of a suitable pyridine precursor to introduce a nitro group, which is subsequently reduced to an amine.

  • Nucleophilic Aromatic Substitution (SNAr): This method utilizes a pyridine ring bearing a good leaving group (such as a halogen) at the 4-position, which is then displaced by an amine or a precursor.

The choice between these routes depends on several factors, including the availability and cost of starting materials, reaction yields, the number of synthetic steps, and the ease of purification.

Comparative Analysis of Synthesis Methods

This section details two plausible synthetic pathways for this compound, providing detailed experimental protocols and a cost-effectiveness analysis based on current market prices of the necessary reagents.

Method 1: From 3-Methoxy-4-nitropyridine N-oxide

This method follows the nitration and reduction pathway, a common strategy for the synthesis of aminopyridines.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxy-4-nitropyridine N-oxide

Step 2: Reduction of 3-Methoxy-4-nitropyridine N-oxide to this compound

A solution of 3-Methoxy-4-nitropyridine N-oxide in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is treated with a reducing agent. Common choices for the reduction of a nitro group to an amine include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or metal-acid combinations (e.g., iron in acetic acid). For example, reduction with iron in acetic acid typically involves heating the mixture to reflux for several hours. After the reaction is complete, the mixture is cooled, filtered to remove the iron salts, and the solvent is evaporated. The crude product is then purified, often by recrystallization or column chromatography. A similar reduction of 4-nitropyridine-N-oxide with iron and acetic acid has been reported to yield 4-aminopyridine in quantitative yield.[1]

Method1 Start 3-Methoxypyridine N_oxide 3-Methoxypyridine N-oxide Start->N_oxide Oxidation (e.g., m-CPBA) Nitro_N_oxide 3-Methoxy-4-nitropyridine N-oxide N_oxide->Nitro_N_oxide Nitration (e.g., HNO3/H2SO4) Final_Product This compound Nitro_N_oxide->Final_Product Reduction (e.g., Fe/AcOH or H2/Raney Ni)

Caption: Synthesis of this compound via nucleophilic substitution with azide followed by reduction.

Data Presentation: Cost-Effectiveness Comparison

The following table provides an estimated cost comparison for the key reagents required for each synthetic method. Prices are based on bulk quantities from various suppliers and are subject to change. The cost-effectiveness of each route will also depend on factors not quantified here, such as reaction yield, energy consumption, and labor costs.

ReagentMethod 1 (From 3-Methoxy-4-nitropyridine N-oxide) - Estimated Cost (per kg)Method 2 (From 4-Chloro-3-methoxypyridine) - Estimated Cost (per kg)
Starting Material 3-Methoxy-4-nitropyridine N-oxide: ~$200 - $300 [2][3][4]4-Chloro-3-methoxypyridine: ~$100 - $200 [5][6][7][8][9]
Key Reagents Iron powder: ~$10 -
20<br>Aceticacid:20
Acetic acid: ~20<br>Aceticacid:
5 -
15<br>OR<br>RaneyNickel:15
OR 
Raney Nickel: ~15<br>∗∗OR∗∗<br>RaneyNickel:
100 - $250 [10][11][12][13] Hydrogen gas: Variable
Sodium azide: ~$50 -
100<br>RaneyNickel:100
Raney Nickel: ~100<br>RaneyNickel:
100 -

2000 -
5000<br>Phosphineligand(e.g.,BINAP):5000
Phosphine ligand (e.g., BINAP): ~5000<br>Phosphineligand(e.g.,BINAP):
5000 -
10000<br>Aminesource(e.g.,Benzophenoneimine):10000
Amine source (e.g., Benzophenone imine): ~10000<br>Aminesource(e.g.,Benzophenoneimine):
100 - $200
Solvents Ethanol/Methanol: ~$2 - $5DMF: ~$5 -
10<br>Ethanol/Methanol:10
Ethanol/Methanol: ~10<br>Ethanol/Methanol:
2 - $5
Overall Estimated Reagent Cost Lower to Moderate Moderate to High (depending on amination method)

Conclusion

Based on the estimated reagent costs, Method 1 , starting from 3-methoxy-4-nitropyridine N-oxide and utilizing a classical reduction with iron and acetic acid, appears to be the more cost-effective route on a lab scale, provided the starting material is readily available or can be synthesized efficiently. The use of catalytic hydrogenation with Raney Nickel is also a viable and relatively economical option.

Method 2 , starting from 4-chloro-3-methoxypyridine, offers a potentially shorter synthetic sequence. The route involving sodium azide followed by reduction is likely to be more cost-effective than the palladium-catalyzed amination, which requires expensive catalysts and ligands. However, the use of sodium azide introduces safety considerations due to its toxicity and explosive potential.

For industrial-scale production, a thorough process optimization would be necessary to determine the most economically viable and scalable method. This would include a detailed analysis of reaction yields, cycle times, and waste disposal costs, in addition to the raw material costs. Researchers and drug development professionals should carefully consider these factors in the context of their specific needs and resources when selecting a synthetic route for this compound.

References

Safety Operating Guide

Proper Disposal of 3-Methoxypyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methoxypyridin-4-amine, a common reagent in pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

In case of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Hazard Data Summary

The hazard profile of this compound is summarized by the following Globally Harmonized System (GHS) classifications.

Hazard ClassHazard CodeDescription
Acute toxicity, OralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This typically involves incineration at a permitted facility. Do not dispose of this chemical down the drain or in regular solid waste.

Methodology for Waste Collection and Disposal:

  • Segregation of Waste:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the rinsate as hazardous waste and add it to your chemical waste container.[1]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on local regulations. Deface the original label before disposal.[1]

Disposal Workflow Diagram

G A Step 1: Identify & Segregate Waste (this compound & contaminated materials) B Step 2: Use Designated & Labeled Hazardous Waste Container A->B F Decontaminate Empty Containers (Triple Rinse) A->F For Empty Containers C Step 3: Store Container in a Secure, Ventilated Accumulation Area B->C D Step 4: Contact EHS or Licensed Waste Disposal Contractor C->D E Step 5: Professional Disposal (e.g., Incineration) D->E G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container F->H G->B

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 52334-90-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate PPE is mandatory when handling this compound. The required level of protection varies with the scale and nature of the work being performed.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a fume hood) Safety glasses with side shields or chemical splash goggles.Double-gloving with chemical-resistant gloves (e.g., nitrile gloves for splash protection, consider heavier duty gloves like butyl rubber or Viton® for extended contact).Laboratory coat, long pants, and closed-toe shoes.Not typically required if handled in a certified chemical fume hood.
Reactions and work-up procedures (in a fume hood) Chemical splash goggles or a face shield.Chemical-resistant gloves (e.g., butyl rubber or Viton®). Regularly inspect gloves for any signs of degradation.Chemical-resistant laboratory coat or apron over a standard lab coat, long pants, and closed-toe shoes.Not typically required if handled in a certified chemical fume hood with proper airflow.
Handling large quantities or potential for aerosol generation Face shield and chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Spill clean-up Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Safe Handling Procedures

Engineering Controls:

  • Always handle this compound in a properly functioning and certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

General Handling:

  • Avoid the formation of dust and aerosols.

  • Use the smallest practical quantities for the experiment.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess: Evaluate the extent of the spill and determine if it is safe to clean up with available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For small spills, contain the material using an inert, non-combustible absorbent such as vermiculite or sand.

  • Neutralize: For spills of aminopyridine compounds, a dilute solution of acetic acid can be used to neutralize the residue after initial absorption.

  • Clean-up: Carefully collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label must include the words "Hazardous Waste" and the full chemical name.[2]

  • Do not mix this waste with other incompatible waste streams.

Disposal Method:

  • The primary recommended method for the disposal of pyridine and its derivatives is incineration.[3]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4]

  • Provide the waste disposal company with a copy of the Safety Data Sheet.

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound start Start: Obtain this compound assess_hazards Assess Hazards - Harmful if swallowed - Skin/eye irritant - Respiratory irritant start->assess_hazards don_ppe Don Appropriate PPE (See Table 1) assess_hazards->don_ppe handling Handling in Fume Hood - Weighing - Solution Prep - Reaction don_ppe->handling spill Spill Occurs handling->spill storage Store Properly - Cool, dry, well-ventilated - Tightly sealed container handling->storage waste_generation Generate Waste - Excess reagent - Contaminated materials handling->waste_generation spill->handling No spill_cleanup Spill Clean-up Protocol spill->spill_cleanup Yes spill_cleanup->waste_generation waste_collection Collect in Labeled Hazardous Waste Container waste_generation->waste_collection disposal Dispose via Licensed Hazardous Waste Vendor (Incineration) waste_collection->disposal end End disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Methoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.